molecular formula C29H39ClN6O6S B1191715 CEP-28122 mesylate salt

CEP-28122 mesylate salt

Cat. No.: B1191715
M. Wt: 635.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,

Properties

Molecular Formula

C29H39ClN6O6S

Molecular Weight

635.17

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Target Characterization of CEP-28122 Mesylate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CEP-28122 mesylate is a highly potent, ATP-competitive small-molecule inhibitor that selectively targets Anaplastic Lymphoma Kinase (ALK) .[1] Unlike first-generation ALK inhibitors (e.g., crizotinib) which often exhibit off-target activity against MET or ROS1, CEP-28122 demonstrates exceptional selectivity for ALK, with an enzymatic IC50 of 1.9 ± 0.5 nM .[1]

This guide details the molecular mechanism, physicochemical rationale for the mesylate salt formulation, and the experimental protocols required to validate its activity in preclinical settings. It is designed for researchers investigating ALK-driven oncogenesis in Non-Small Cell Lung Cancer (NSCLC), Anaplastic Large-Cell Lymphoma (ALCL), and neuroblastoma.[1]

Target Identification: Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]

Mechanism of Action

CEP-28122 functions as a Type I kinase inhibitor.[1] It binds to the ATP-binding pocket of the intracellular kinase domain of ALK. By physically occluding the binding of Adenosine Triphosphate (ATP), it prevents the phosphorylation of the activation loop tyrosine residues (e.g., Y1278, Y1282, Y1283).

  • Primary Effect: Abrogation of ALK autophosphorylation.

  • Secondary Effect: Collapse of downstream oncogenic signaling cascades, specifically the STAT3, PI3K/AKT, and RAS/ERK pathways.

  • Selectivity: In kinome profiling against ~259 kinases, CEP-28122 showed >90% inhibition for only 15 kinases at 1 µM.[1][2] It is >1000-fold more selective for ALK than for the Insulin Receptor (IR), a critical differentiation from earlier ALK inhibitors that caused hyperglycemia due to IR inhibition.

The Mesylate Salt Advantage

While the free base of CEP-28122 exhibits potent biological activity, the mesylate (methanesulfonate) salt form is utilized in pharmacological studies to optimize physicochemical properties.

  • Solubility: The mesylate counterion significantly enhances aqueous solubility compared to the free base, which is critical for preparing stable oral formulations in aqueous vehicles (e.g., water or PEG-400).

  • Bioavailability: Enhanced dissolution rates translate to high oral bioavailability (F > 50% in rodent models), allowing the compound to achieve plasma concentrations well above the cellular IC90.

Quantitative Data Summary

The following data aggregates potency metrics from pivotal preclinical studies (Cheng et al., 2012).

MetricAssay TypeValueNotes
Biochemical IC50 TR-FRET (Recombinant ALK)1.9 ± 0.5 nM Highly potent inhibition of catalytic domain.[1][2]
Cellular IC50 Proliferation (Karpas-299)20 ± 15 nM ALK+ Anaplastic Large Cell Lymphoma.[1]
Cellular IC50 Proliferation (H2228)24 ± 11 nM EML4-ALK+ NSCLC.[1]
Selectivity Kinase Profiling> 1000-fold vs. Insulin Receptor (IR) and IGF1R.[1]
In Vivo Efficacy Xenograft Regression30 mg/kg bid Complete regression in Sup-M2 models.[1][3][4][]

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the ALK signaling cascade and the precise intervention point of CEP-28122.

ALK_Pathway cluster_membrane Cell Membrane ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) STAT3 STAT3 ALK->STAT3 Activation (p-STAT3) AKT PI3K / AKT ALK->AKT Activation (p-AKT) ERK RAS / ERK ALK->ERK Activation (p-ERK) ATP ATP ATP->ALK Phosphorylation CEP CEP-28122 (Inhibitor) CEP->ALK Competitive Binding (Blocks ATP) Survival Survival / Anti-Apoptosis STAT3->Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Mechanism of Action.[1] CEP-28122 competes with ATP for the ALK kinase domain, silencing downstream STAT3, AKT, and ERK pathways.

Experimental Framework: Validated Protocols

To ensure scientific integrity, the following protocols are designed with built-in controls.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of CEP-28122 against recombinant ALK kinase.[1][2] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Enzyme Mix: Dilute recombinant ALK (cytoplasmic domain) to 1 nM in Kinase Buffer.

  • Compound Addition:

    • Prepare 3-fold serial dilutions of CEP-28122 mesylate in DMSO.

    • Add 5 µL of compound to 384-well plate.

    • Control A (Min): DMSO only (No Inhibitor).

    • Control B (Max): EDTA (100% Inhibition).[1]

  • Reaction Initiation: Add ATP (at Km, typically 10-50 µM) and peptide substrate (e.g., Biotin-Poly-Glu-Tyr).[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.[1]

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol 2: Cellular Target Modulation (Western Blot)

Objective: Confirm inhibition of ALK autophosphorylation and downstream STAT3 signaling in cells. Cell Line: Karpas-299 (ALCL, high NPM-ALK expression).[1]

  • Seeding: Plate Karpas-299 cells at

    
     cells/well in 6-well plates.[1]
    
  • Treatment: Treat with CEP-28122 mesylate (0, 3, 10, 30, 100, 300 nM) for 2 hours .

    • Rationale: 2 hours is sufficient to observe dephosphorylation without confounding apoptotic artifacts.[1]

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Immunoblotting:

    • Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-STAT3 (Tyr705), Total STAT3, Actin (Loading Control).[1]

    • Secondary Antibodies: HRP-conjugated species-specific IgG.[1]

  • Validation Criteria: A dose-dependent disappearance of p-ALK and p-STAT3 bands must be observed, with Total ALK levels remaining constant.[1]

Protocol 3: In Vivo Efficacy (Xenograft Model)

Objective: Assess tumor regression potential.

  • Implantation: Inoculate

    
     Sup-M2 or Karpas-299 cells subcutaneously into the flank of SCID mice.[1]
    
  • Staging: Allow tumors to reach ~200-250 mm³.[1]

  • Randomization: Group mice (n=8-10) to ensure equal average tumor volume across groups.

  • Dosing:

    • Vehicle: PEG-400 or Citrate Buffer.[1]

    • Treatment: CEP-28122 mesylate at 30 mg/kg, administered twice daily (b.i.d.) via oral gavage.[1]

  • Monitoring: Measure tumor volume (

    
    ) every 2 days.
    
  • Endpoint: Study concludes when control tumors reach 2000 mm³ or upon sustained regression in treated arm (typically 14-21 days).[1]

Experimental Workflow Diagram

Workflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Efficacy Compound CEP-28122 Mesylate Salt KinaseAssay TR-FRET Kinase Assay (Recombinant ALK) Compound->KinaseAssay CellAssay Cell Viability (Karpas-299 / H2228) Compound->CellAssay Western Western Blot (p-ALK / p-STAT3) KinaseAssay->Western Confirm IC50 CellAssay->Western Confirm Mechanism Xenograft Mouse Xenograft (Sup-M2 Model) Western->Xenograft Go/No-Go Decision PK PK Analysis (Plasma Levels) Xenograft->PK 30 mg/kg b.i.d. Result Validated Preclinical Candidate PK->Result

Figure 2: Preclinical Validation Workflow. A step-by-step progression from biochemical assays to in vivo efficacy.

References

  • Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[3] Molecular Cancer Therapeutics, 11(3), 670-679.[1][3]

  • Quail, M. R., et al. (2012). "CEP-28122, a novel ALK inhibitor, suppresses tumor growth in ALK-driven cancer models."[3] American Association for Cancer Research (AACR) Annual Meeting.[1]

  • MedChemExpress. "CEP-28122 Mesylate Salt Product Information and Biological Activity."[1]

Sources

Optimizing ALK Inhibition: The Discovery and Characterization of CEP-28122 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry / Oncology Drug Discovery Primary Reference: Cheng, M., et al. (2012). Molecular Cancer Therapeutics.[1]

Executive Summary: The Biological Imperative

The discovery of the Anaplastic Lymphoma Kinase (ALK) fusion oncogene (e.g., EML4-ALK) revolutionized the treatment of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). While the first-generation inhibitor, crizotinib, validated ALK as a target, the rapid emergence of resistance mutations (specifically the L1196M gatekeeper mutation) and poor blood-brain barrier (BBB) penetration necessitated second-generation scaffolds.

CEP-28122 mesylate represents a pivotal advancement in this trajectory. Developed by Cephalon (now Teva), it is a highly potent, orally active, ATP-competitive inhibitor designed to overcome specific limitations of early ALK inhibitors. Its structural optimization focused on two critical failures of previous candidates:

  • Selectivity: Avoiding the Insulin Receptor Kinase (IRK) and IGF-1R, which share high homology with ALK.

  • Physicochemical Properties: Utilizing a mesylate salt formulation to enhance aqueous solubility and oral bioavailability.

Medicinal Chemistry & Structural Architecture[2]

The Pharmacophore

CEP-28122 is built upon a 2,4-diamino-5-chloropyrimidine scaffold. This core acts as the hinge binder, mimicking the adenine ring of ATP. The molecule's high selectivity and potency are derived from its complex substituents:

  • Core: 2,4-diamino-5-chloropyrimidine. The chlorine atom at the C5 position typically fills a hydrophobic pocket in the kinase active site, enhancing affinity.

  • C2-Substituent (The "Tail"): A (7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl amine.[] This bulky, chiral tricyclic system extends into the solvent-exposed region. The morpholine group is a classic solubilizing moiety, critical for oral drugs.

  • C4-Substituent (The "Head"): A (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxamide moiety. This rigid, bicyclic structure (norbornene derivative) provides shape complementarity to the ALK ATP-binding pocket, enforcing a conformation that disfavors binding to structurally similar kinases like IRK.

The Critical Role of the Mesylate Salt

The free base of CEP-28122 exhibits limited aqueous solubility, a common challenge for kinase inhibitors rich in aromatic rings. The conversion to a mesylate (methanesulfonate) salt is a deliberate medicinal chemistry strategy.

  • pKa Matching: The morpholine nitrogen is basic. Methanesulfonic acid is a strong acid, ensuring complete protonation and stable salt formation.

  • Dissolution Rate: The mesylate salt significantly lowers the lattice energy relative to the free base, increasing the dissolution rate in the gastric environment, which directly correlates to the observed high oral bioavailability (

    
    ) in preclinical species.
    

Experimental Protocols

Protocol A: Reconstructed Chemical Synthesis

Note: The following is a reconstructed route based on standard diaminopyrimidine chemistry and the structural components of CEP-28122 (Cheng et al., 2012).

Reagents: 2,4,5-trichloropyrimidine, DIPEA (N,N-Diisopropylethylamine), n-Butanol, Methanesulfonic acid.

Step 1: C4-Displacement (Nucleophilic Aromatic Substitution)

  • Dissolve 2,4,5-trichloropyrimidine (1.0 eq) in n-butanol or DMF.

  • Add the bicyclic amine (1S,2S,3R,4R)-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxamide (1.0 eq) and DIPEA (2.5 eq).

  • Mechanism: The C4 position is more electrophilic than C2 due to the electron-withdrawing effect of the N3 nitrogen and the C5-chlorine.

  • Stir at

    
     to RT for 4–6 hours.
    
  • Isolate the mono-substituted intermediate via silica gel chromatography.

Step 2: C2-Displacement

  • Dissolve the intermediate from Step 1 in n-butanol/DMSO.

  • Add the tricyclic aniline (7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine (1.1 eq).

  • Heat to

    
     (requires thermal energy to overcome the lower electrophilicity of C2).
    
  • Monitor via LC-MS for disappearance of starting material.

  • Purify the free base of CEP-28122 via HPLC.

Step 3: Mesylate Salt Formation

  • Dissolve CEP-28122 (free base) in acetone/methanol (10:1).

  • Add Methanesulfonic acid (1.05 eq) dropwise at

    
    .
    
  • Stir for 1 hour; a white precipitate (the salt) should form.

  • Filter, wash with cold acetone, and dry under vacuum.

Protocol B: Cellular Kinase Selectivity Assay (Karpas-299)

This protocol validates the compound's ability to inhibit ALK phosphorylation in a relevant biological context.

Materials:

  • Cell Line: Karpas-299 (ALCL, harboring NPM-ALK fusion).

  • Reagent: CEP-28122 Mesylate (dissolved in DMSO).[]

  • Detection: Western Blot (Phospho-ALK Tyr1604 antibody).

Workflow:

  • Seeding: Plate Karpas-299 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Starvation: Incubate in low-serum (0.5% FBS) media for 4 hours to reduce background signaling.

  • Treatment: Treat cells with CEP-28122 at varying concentrations (e.g., 0, 1, 3, 10, 30, 100 nM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (Roche cOmplete).

  • Immunoblot:

    • Load 20

      
      g protein/lane on SDS-PAGE.
      
    • Probe primary: Anti-pALK (Tyr1604) and Anti-Total ALK.

    • Validation Criterion: Complete loss of pALK signal should be observed at concentrations

      
       nM.
      

Visualizing the Discovery Pipeline

The following diagram illustrates the logical flow from target identification to the optimized salt form, highlighting the decision gates.

CEP28122_Discovery Target Target: ALK Kinase (NPM-ALK / EML4-ALK) Hit Hit: Diaminopyrimidine Scaffold Target->Hit HTS / Structure-Based Design Opt1 Optimization 1: Selectivity vs IRK (Rigid Bicyclic Amide) Hit->Opt1 SAR: C4 Position Opt2 Optimization 2: Potency & Solubility (Morpholine Benzocycloheptene) Opt1->Opt2 SAR: C2 Position Candidate CEP-28122 (Free Base) Opt2->Candidate Lead Declaration SaltScreen Salt Screening (HCl, Mesylate, Tartrate) Candidate->SaltScreen Physicochem. Profiling Final CEP-28122 Mesylate (Clinical Candidate) SaltScreen->Final Optimal Bioavailability

Figure 1: The medicinal chemistry optimization workflow for CEP-28122, moving from scaffold identification to the final salt selection.

Preclinical Data Summary

The following data consolidates the key performance metrics of CEP-28122, demonstrating why it is considered a "best-in-class" candidate regarding selectivity.

MetricValueSignificance
ALK Enzymatic IC50 1.9 nM Extremely potent inhibition of the wild-type kinase.
Selectivity (vs. IRK) > 100-fold Crucial safety differentiator; avoids hyperglycemia side effects seen with OSI-906.
Selectivity (vs. IGF-1R) > 100-fold Prevents interference with growth signaling in non-tumor tissues.
Cellular IC50 (Karpas-299) ~20–30 nM Potent inhibition of NPM-ALK phosphorylation in cells.
In Vivo Efficacy (Xenograft) 30 mg/kg bid Complete tumor regression in ALCL models.[1]
Bioavailability (F) > 50% High oral absorption facilitated by the mesylate salt .
Mechanism of Action Pathway

CEP-28122 interrupts the oncogenic signaling cascade at the source.

ALK_Pathway CEP CEP-28122 Mesylate ALK ALK Fusion (Constitutive Active) CEP->ALK Inhibits (ATP Competitive) RAS RAS ALK->RAS Phosphorylation PI3K PI3K ALK->PI3K Recruitment ERK ERK/MAPK RAS->ERK AKT AKT PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif ERK->Prolif

Figure 2: Signal transduction blockade. CEP-28122 binds the ALK ATP pocket, preventing downstream activation of the RAS/ERK and PI3K/AKT survival pathways.

Conclusion & Outlook

CEP-28122 mesylate stands as a textbook example of structure-based drug design (SBDD). By rigidly locking the conformation of the inhibitor using the bicyclic norbornene group, the discovery team achieved exceptional selectivity against the insulin receptor family—a notorious challenge in kinase inhibitor development. While later generations of inhibitors (e.g., lorlatinib) were required to address complex compound mutations like G1202R, CEP-28122 validated the strategy of using mesylate salts to transform potent but insoluble crystallographic hits into viable oral drugs.

References

  • Cheng, M., Quail, M. R., Gingrich, D. E., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[1][3] Molecular Cancer Therapeutics, 11(3), 670–679.

  • Wan, W., et al. (2014). "Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

  • Bresler, S. C., et al. (2011). "ALK Mutations Confer Differential Resistance to Structurally Diverse ALK Inhibitors." Clinical Cancer Research.

Sources

CEP-28122 Mesylate: A Precision Tool for ALK-Positive Oncogene Addiction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CEP-28122 mesylate is a highly potent, orally bioavailable, and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Unlike first-generation inhibitors that often exhibit off-target liability against the insulin receptor (IR) superfamily, CEP-28122 demonstrates exquisite specificity, making it a critical tool for dissecting ALK-driven oncogenesis in Non-Small Cell Lung Cancer (NSCLC) and Anaplastic Large-Cell Lymphoma (ALCL). This guide delineates the physicochemical properties, mechanistic pharmacodynamics, and validated experimental protocols for utilizing CEP-28122 mesylate in preclinical drug development.

Pharmacochemical Profile & Selectivity[3][4][5][6][7][8][9]

Chemical Identity

CEP-28122 is a diaminopyrimidine derivative.[1] The mesylate salt form is preferred for in vivo studies due to enhanced aqueous solubility and bioavailability compared to the free base.

  • Compound Name: CEP-28122 Mesylate[1][2][3][]

  • Core Structure: Diaminopyrimidine scaffold[1]

  • Molecular Weight: ~635.2 g/mol (Mesylate salt)[2][3]

  • Solubility: Soluble in DMSO; formulated in aqueous vehicles (e.g., citrate/tween) for oral delivery.

The Selectivity Advantage

A critical failure mode in early ALK inhibitor development was cross-reactivity with the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF1R), leading to metabolic toxicity (hyperglycemia). CEP-28122 was engineered to overcome this.

Target KinaseIC50 (nM)Selectivity Fold (vs. ALK)Clinical Relevance
ALK (Recombinant) 1.9 1x Primary Therapeutic Target
Insulin Receptor (IR)>1000>500xAvoids metabolic toxicity
IGF1R>1000>500xAvoids metabolic toxicity
JAK2>3000>1500xMinimal hematologic toxicity

Data Source: Molecular Cancer Therapeutics (AACR)

Mechanistic Pharmacodynamics

CEP-28122 functions as an ATP-competitive inhibitor. Upon binding to the ATP-binding pocket of the ALK kinase domain, it prevents the autophosphorylation of tyrosine residues (e.g., Y1278, Y1282, Y1283) required for activation. This blockade collapses the downstream oncogenic signaling network.

Signaling Pathway & Inhibition Architecture

The following diagram illustrates the signal transduction blockade induced by CEP-28122 in an ALK-fusion context (e.g., EML4-ALK or NPM-ALK).

ALK_Signaling CEP CEP-28122 (Inhibitor) ALK ALK Fusion Protein (Constitutive Activation) CEP->ALK  Competitive Binding (Blockade) ATP ATP ATP->ALK Phosphorylation STAT3 STAT3 (Survival/Bcl-xL) ALK->STAT3 Activation RAS RAS/ERK (Proliferation) ALK->RAS Activation PI3K PI3K/AKT (Growth/mTOR) ALK->PI3K Activation Apoptosis Apoptosis (Caspase 3/7) STAT3->Apoptosis Inhibition Arrest G1 Cell Cycle Arrest RAS->Arrest Inhibition PI3K->Apoptosis Inhibition

Figure 1: CEP-28122 competitively displaces ATP, silencing STAT3, RAS/ERK, and PI3K/AKT axes.

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for evaluating CEP-28122.

In Vitro Kinase Inhibition Assay (ELISA-Based)

Objective: Quantify the IC50 of CEP-28122 against recombinant ALK kinase activity.

Reagents:

  • Recombinant ALK kinase domain (residues 1093–1411).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Km concentration).

  • Detection: Anti-phosphotyrosine antibody (HRP-conjugated).

Protocol Workflow:

  • Coating: Coat 96-well microtiter plates with Poly(Glu, Tyr) substrate (125 ng/well) in PBS. Incubate overnight at 4°C.

  • Blocking: Wash plates and block with 1% BSA in PBS-T to prevent non-specific binding.

  • Reaction Assembly:

    • Add CEP-28122 (serial dilutions in DMSO/Buffer).

    • Add ATP (5 µM final) and MgCl2/MnCl2 kinase buffer.

    • Initiate by adding recombinant ALK enzyme (5-10 ng/well).

  • Incubation: Incubate for 60 minutes at 30°C. Note: Time-linearity must be validated for your specific batch of enzyme.

  • Termination: Wash plates 3x with PBS-T to remove unbound enzyme/ATP.

  • Detection: Add HRP-conjugated anti-phosphotyrosine antibody. Incubate 1h at RT.

  • Readout: Add TMB substrate; stop reaction with H2SO4 after 10 mins. Read OD at 450 nm.

  • Analysis: Fit data to a sigmoidal dose-response equation (Prism/Excel) to determine IC50.

In Vivo Xenograft Efficacy Model

Objective: Assess tumor regression in ALK-dependent models (e.g., Sup-M2 or NCI-H2228).

Formulation:

  • Vehicle: 100% PEG400 or 0.1M Citrate Buffer (pH 4.5) depending on salt batch solubility.

  • Preparation: Dissolve CEP-28122 mesylate to achieve concentrations of 3 mg/mL (for 30 mg/kg dose) or 10 mg/mL (for 100 mg/kg dose).

Workflow Diagram:

InVivo_Protocol cluster_Dosing Treatment Phase (14-28 Days) Cells Cell Expansion (Sup-M2 / H2228) Implant Subcutaneous Implantation (SCID/Nude Mice) Cells->Implant Growth Tumor Growth (Target: 200-250 mm³) Implant->Growth Random Randomization (n=8-10/group) Growth->Random Staging Dose Oral Gavage (PO) BID (Twice Daily) Random->Dose Measure Caliper Measurement (Every 2-3 Days) Dose->Measure Analysis Endpoint Analysis (pALK Blot / Histology) Measure->Analysis Termination

Figure 2: Preclinical workflow for assessing in vivo efficacy of CEP-28122.

Critical Control Points:

  • Dosing Frequency: Due to the half-life in rodents, BID (twice daily) dosing is required to maintain suppression of ALK phosphorylation >90% continuously. Single daily dosing may result in pathway reactivation ("rebound").

  • Toxicity Monitoring: Monitor body weight daily. CEP-28122 is generally well-tolerated, but weight loss >15% requires dose reduction.

Preclinical Efficacy Data Summary

CEP-28122 exhibits robust activity against both NPM-ALK (Lymphoma) and EML4-ALK (Lung Cancer) models.

Cell LineFusion TypeCancer TypeIC50 (Proliferation)In Vivo Response (30 mg/kg BID)
Sup-M2 NPM-ALKALCL2–5 nMComplete Regression
Karpas-299 NPM-ALKALCL3–6 nMComplete Regression
NCI-H2228 EML4-ALKNSCLC10–20 nMTumor Stasis/Regression
NCI-H3122 EML4-ALKNSCLC~15 nMPartial Regression
NCI-H1650 None (WT)NSCLC>1000 nMNo Effect (Negative Control)

Interpretation: The lack of efficacy in NCI-H1650 (ALK-negative) confirms the mechanism-based toxicity. The compound is ineffective in cancers not driven by ALK, validating its selectivity.

References

  • Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[5] Molecular Cancer Therapeutics.

  • Quail, M. R., et al. "CEP-28122: Preclinical Characterization of a Selective ALK Inhibitor."[6] American Association for Cancer Research (AACR) Annual Meeting.

  • PubChem Compound Summary. "CEP-28122 Mesylate.

  • Lovly, C. M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer." Nature Medicine. (Context for selectivity importance).

Sources

An In-Depth Technical Guide to CEP-28122 Mesylate Salt: A Potent and Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Target - ALK, not Trk

It is imperative to begin this guide by addressing a crucial point of clarification. While the initial inquiry for this document centered on CEP-28122 as a Tropomyosin receptor kinase (Trk) inhibitor, extensive research and available scientific literature unequivocally identify CEP-28122 as a potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor .[1][2][3][4][5][6][7] The association with Trk may stem from a potential confusion with another compound, Lestaurtinib (CEP-701), which is indeed a known Trk inhibitor.[8][9][10][11] This guide will therefore proceed with a comprehensive technical overview of CEP-28122 mesylate salt in its confirmed capacity as a pivotal research tool for studying ALK-driven oncogenesis.

Section 1: Introduction to CEP-28122 and the Significance of ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[12] In its normal physiological state, its activity is tightly regulated. However, chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the formation of oncogenic fusion proteins, resulting in constitutive kinase activity that drives several types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][4] This has established ALK as a prime therapeutic target in oncology.

CEP-28122 is a diaminopyrimidine derivative that has emerged as a highly potent, selective, and orally bioavailable inhibitor of ALK.[2][6] Its development has provided the research community with a powerful chemical probe to investigate the intricacies of ALK signaling and to evaluate the therapeutic potential of ALK inhibition in preclinical models. This guide will delve into the chemical and biological properties of this compound, its mechanism of action, and provide practical insights into its application in a research setting.

Section 2: Chemical and Physicochemical Properties

The mesylate salt of CEP-28122 is often utilized in research due to its potential for improved solubility and stability compared to the free base.[13] Understanding its fundamental properties is critical for its effective use in experimental settings.

PropertyValueSource(s)
Chemical Name (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid[14]
Molecular Formula C29H39ClN6O6S[1][14]
Molecular Weight 635.17 g/mol [1][14]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (e.g., 6.4 mg/mL or 10.08 mM, sonication recommended)[1]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]

Chemical Structure:

Caption: Chemical structure of CEP-28122.

Section 3: Mechanism of Action and Cellular Effects

CEP-28122 exerts its biological effects through the direct inhibition of ALK kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and preventing the phosphorylation of ALK itself (autophosphorylation) and its downstream substrates.[2] This targeted inhibition has profound consequences for ALK-driven cancer cells.

Signaling Pathway Inhibition:

Constitutively active ALK fusion proteins drive tumor cell proliferation and survival through the activation of several downstream signaling cascades.[13][15] CEP-28122 effectively blocks these pathways.

ALK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG CEP28122 CEP-28122 CEP28122->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCG->Transcription

Caption: Simplified ALK signaling pathway and the inhibitory action of CEP-28122.

Cellular Consequences:

The inhibition of these signaling pathways by CEP-28122 leads to a cascade of cellular events in ALK-positive cancer cells, including:

  • Growth Inhibition and Cytotoxicity: CEP-28122 induces concentration-dependent growth inhibition and cell death in ALK-positive cancer cell lines.[1][2][4]

  • Apoptosis Induction: The blockade of survival signals often results in the induction of programmed cell death, or apoptosis.

  • Cell Cycle Arrest: Proliferation is halted through the arrest of the cell cycle.

Section 4: In Vitro and In Vivo Efficacy

The preclinical evaluation of CEP-28122 has demonstrated its potent and selective anti-cancer activity.

In Vitro Potency:

CEP-28122 exhibits nanomolar potency against recombinant ALK and ALK-positive cancer cell lines.

Assay TypeTarget/Cell LineIC50 ValueSource(s)
Recombinant ALK Kinase AssayALK1.9 nM[1][2][3][6]
Cellular AssayALK-positive ALCL cells30 nM[16]
Cellular AssayFlt446 nM[1][]

In Vivo Antitumor Activity:

In xenograft models using human ALK-positive cancer cells, orally administered CEP-28122 has shown significant, dose-dependent antitumor activity.[2][4] Treatment has led to tumor growth inhibition and even complete tumor regression in models of ALCL, NSCLC, and neuroblastoma.[2][4] Importantly, CEP-28122 displays minimal activity against ALK-negative tumor xenografts, highlighting its selectivity.[4]

Section 5: Experimental Protocols

The following protocols are provided as a guide for the use of CEP-28122 in a research setting. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Recombinant ALK Kinase Assay:

This assay is designed to determine the direct inhibitory effect of CEP-28122 on ALK kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based assay.[2]

Kinase_Assay_Workflow Start Start Step1 Coat plate with ALK substrate (e.g., PLC-γ/GST) Start->Step1 Step2 Add recombinant ALK enzyme Step1->Step2 Step3 Add varying concentrations of CEP-28122 Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate Step4->Step5 Step6 Detect substrate phosphorylation (e.g., using a phospho-specific antibody) Step5->Step6 Step7 Measure signal (e.g., fluorescence) Step6->Step7 End Calculate IC50 Step7->End

Caption: A generalized workflow for an in vitro ALK kinase assay.

Cell Viability Assay (MTT or CellTiter-Glo®):

These assays are used to assess the effect of CEP-28122 on the proliferation and viability of cancer cells.

  • Cell Seeding: Plate ALK-positive and ALK-negative (as a control) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Measure the absorbance (MTT) at the appropriate wavelength or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model:

This protocol outlines a general procedure for evaluating the antitumor efficacy of CEP-28122 in a mouse xenograft model. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[2]

  • Cell Implantation: Subcutaneously inject a suspension of ALK-positive human cancer cells (e.g., SUP-M2 for ALCL or NCI-H2228 for NSCLC) into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or a vehicle control to the mice via oral gavage at predetermined doses and schedules (e.g., 30 mg/kg, twice daily).[2][4]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).

Section 6: Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ALK. Its utility as a research tool is invaluable for dissecting the molecular mechanisms of ALK-driven cancers and for the preclinical evaluation of ALK-targeted therapies. While the initial premise of this guide was to explore its role as a Trk inhibitor, the scientific evidence firmly establishes its identity as an ALK inhibitor. Future research involving CEP-28122 will likely continue to focus on understanding and overcoming mechanisms of resistance to ALK inhibitors and exploring its potential in combination with other therapeutic agents.

References

  • Cheng, M., Quail, M. R., Gingrich, D. E., Ott, G. R., Lu, L., Wan, W., ... & Ruggeri, B. A. (2012). CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Molecular Cancer Therapeutics, 11(3), 670–679. [Link]

  • Cheng, M., Quail, M. R., Gingrich, D. E., Ott, G. R., Lu, L., Wan, W., ... & Ruggeri, B. A. (2012). CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Molecular Cancer Therapeutics, 11(3), 670-9. [Link]

  • Wikipedia. (2023, December 2). Tropomyosin receptor kinase A. Retrieved February 2, 2026, from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91885507, this compound. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

  • Chemietek. (n.d.). CEP-28122 Mesylate. Retrieved February 2, 2026, from [Link]

  • Hallberg, B., & Palmer, R. H. (2013). Anaplastic lymphoma kinase: signalling in development and disease. The Journal of Biochemistry, 154(4), 267–276. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • ResearchGate. (2013). How can i apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model?. Retrieved February 2, 2026, from [Link]

  • Minturn, J. E., Evans, A. E., Villablanca, J. G., Yanik, G. A., Maris, J. M., & Park, J. R. (2011). Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. Cancer chemotherapy and pharmacology, 68(5), 1159–1168. [Link]

  • Neuromics. (2012). Lestaurtinib (CEP701) Data Sheet. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 2). Anaplastic lymphoma kinase. Retrieved February 2, 2026, from [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved February 2, 2026, from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Emaduddin, M., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • ResearchGate. (2024). Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update. Retrieved February 2, 2026, from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 144, 111613. [Link]

  • Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. [Link]

  • U.S. National Library of Medicine. (2011, March 1). ALK gene. MedlinePlus. [Link]

  • Iruela-Arispe Lab. (n.d.). Xenograft Tumor Assay Protocol. University of California, Los Angeles. [Link]

  • Sankar, R., et al. (2014). Lestaurtinib (CEP-701) attenuates "second hit" kainic acid-induced seizures following early life hypoxic seizures. Neuroscience letters, 558, 132–137. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ResearchGate. [Link]

Sources

CEP-28122 mesylate salt CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: CEP-28122 Mesylate – A Second-Generation ALK Inhibitor

Executive Summary

CEP-28122 mesylate is a highly potent, selective, and orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome resistance mechanisms associated with first-generation ALK inhibitors (e.g., crizotinib), it demonstrates significant efficacy in ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This guide provides a comprehensive technical analysis of the compound's chemical identity, mechanism of action, and validated experimental protocols for its evaluation in drug discovery.

Chemical Identity & Properties

The mesylate salt form improves the solubility and bioavailability of the free base, making it the preferred form for in vivo and clinical formulation studies.

Property Technical Detail
Compound Name CEP-28122 Mesylate
CAS Number (Mesylate) 2070009-30-0 (Primary salt form)
CAS Number (Free Base) 1022958-60-6
Chemical Name (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate
Molecular Formula C₂₈H₃₅ClN₆O₃[1][2][][4] · CH₄O₃S (Mono-mesylate)
Molecular Weight 635.17 g/mol (Salt); 539.07 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility DMSO: ≥ 30 mg/mL; Water: Low (< 1 mg/mL)
SMILES CS(=O)(=O)O.COC1=C(C=CC2=C1CCN3CCOCC3)NC4=NC=C(C(N[C@@H]5[C@@H]6C=O)C=C6)=N4)Cl

Mechanism of Action (MoA)

CEP-28122 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase domain. In ALK-positive cancers, chromosomal translocations (e.g., EML4-ALK, NPM-ALK) result in constitutive kinase activation.[2] This drives downstream signaling pathways including JAK/STAT, PI3K/AKT, and RAS/MAPK, promoting uncontrolled proliferation and survival.

CEP-28122 binds to the ATP pocket of the ALK fusion protein, preventing autophosphorylation and subsequent activation of downstream effectors.

Figure 1: ALK Signaling Pathway & Inhibition Logic

ALK_Pathway CEP CEP-28122 (Mesylate) ALK Constitutive ALK Fusion (EML4-ALK / NPM-ALK) CEP->ALK Inhibition JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 Survival Survival / Anti-Apoptosis STAT3->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif

Caption: CEP-28122 blocks ATP binding to ALK fusion proteins, severing downstream oncogenic signaling via STAT3, AKT, and ERK.

Validated Experimental Protocols

The following protocols are designed to validate the potency and efficacy of CEP-28122 mesylate. These workflows assume standard BSL-2 laboratory conditions.

Protocol A: In Vitro Kinase Inhibition (TR-FRET Assay)

Purpose: To determine the IC₅₀ of CEP-28122 against recombinant ALK kinase.

Materials:

  • Recombinant ALK kinase domain (human).

  • LANCE® Ultra TR-FRET Kit (PerkinElmer) or equivalent.

  • ATP (Ultrapure).

  • CEP-28122 Mesylate (10 mM DMSO stock).

  • 384-well white microplates.

Methodology:

  • Preparation: Dilute CEP-28122 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to 4x desired final concentrations (range: 0.1 nM to 10 µM).

  • Enzyme Mix: Prepare 2x ALK enzyme solution (0.5 nM final concentration).

  • Substrate Mix: Prepare 4x ULight-labeled peptide substrate + ATP solution (ATP concentration at K_m, typically ~10-50 µM).

  • Reaction:

    • Add 2.5 µL of CEP-28122 dilution to wells.

    • Add 2.5 µL of ALK enzyme solution. Incubate for 15 min at RT.

    • Add 5 µL of Substrate/ATP mix to initiate reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of EDTA/Eu-antibody detection mix. Incubate for 1 hour.

  • Readout: Measure fluorescence resonance energy transfer (FRET) on a multimode plate reader (Ex: 320 nm, Em: 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀. Expected IC₅₀: ~1.9 nM.[1][]

Protocol B: Cellular Viability Assay

Purpose: To assess cytotoxicity in ALK-dependent cell lines (e.g., Karpas-299).

Methodology:

  • Seeding: Plate Karpas-299 (ALCL) or NCI-H2228 (NSCLC) cells at 5,000 cells/well in 96-well plates. Allow to adhere overnight.

  • Treatment: Treat cells with serial dilutions of CEP-28122 Mesylate (0.1 nM – 10 µM) for 72 hours.

  • Control: Include DMSO-only vehicle control (0.1% final concentration).

  • Detection: Add CellTiter-Glo® reagent (Promega) equal to culture volume. Shake for 2 min; incubate for 10 min.

  • Measurement: Record luminescence.

  • Validation: Calculate GI₅₀. Expected GI₅₀: 20–30 nM for ALK+ cells; >1 µM for ALK- cells.

Protocol C: Mesylate Salt Formation (General Procedure)

While specific proprietary manufacturing logs are confidential, the following is the standard chemical protocol for converting the CEP-28122 free base to its mesylate salt for research use.

  • Dissolution: Dissolve 1.0 equivalent of CEP-28122 free base in hot acetone or ethanol (approx. 10-20 volumes).

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (MsOH) diluted in the same solvent while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. A white precipitate should form.

  • Filtration: Filter the solid under vacuum and wash with cold solvent (acetone/ether).

  • Drying: Dry under vacuum at 40-50°C for 24 hours to remove residual solvent.

  • QC: Verify stoichiometry via ¹H-NMR (integration of methyl peak at ~2.3 ppm vs. aromatic protons).

Preclinical Validation Workflow

The following diagram illustrates the logical progression from compound acquisition to in vivo validation, ensuring data integrity at each checkpoint.

Figure 2: Experimental Validation Workflow

Validation_Workflow Start CEP-28122 Mesylate Source QC QC Check (NMR/HPLC >98%) Start->QC Biochem Biochem Assay (IC50 < 5 nM?) QC->Biochem Pass Fail Reject / Re-synthesize QC->Fail Fail Cell Cell Viability (GI50 < 50 nM?) Biochem->Cell Potent Biochem->Fail Weak InVivo Xenograft Model (Sup-M2 / H2228) Cell->InVivo Selective Cell->Fail Toxic/Non-selective

Caption: Step-wise validation logic ensuring compound quality and biological activity before animal studies.

References

  • Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[5] Molecular Cancer Therapeutics, 11(3), 670-679.[2][5]

  • MedChemExpress. "CEP-28122 Mesylate Product Datasheet."

  • TargetMol. "CEP-28122 Mesylate Salt - Chemical Properties and Biological Activity."

  • PubChem. "Compound Summary: CEP-28122." National Library of Medicine.

Sources

Technical Guide: CEP-28122 Mesylate Salt — Kinase Selectivity & Off-Target Profiling

[1][2]

Executive Summary

CEP-28122 mesylate is a second-generation, ATP-competitive small molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) with high specificity.[1][] Unlike early-stage ALK inhibitors (e.g., Crizotinib) which often displayed promiscuous activity against MET and ROS1, or first-generation experimental compounds like TAE684 which failed due to Insulin Receptor (IR) cross-reactivity, CEP-28122 represents a "precision-first" scaffold.[1][]

This guide details the kinase selectivity profile of CEP-28122, emphasizing its critical avoidance of the IR/IGF-1R axis—a primary determinant in its favorable toxicology profile.[1][] We also examine the physicochemical rationale for the mesylate salt formulation and provide validated protocols for replicating these selectivity assays.

Molecular Architecture & The Mesylate Advantage

Chemical Identity[1][2][3]
  • Compound: CEP-28122 Mesylate[1][][3]

  • Core Scaffold: 2,4-diaminopyrimidine[1][]

  • Primary Target: ALK (Wild Type and Mutants L1196M, G1269A)[]

  • Mechanism: ATP-competitive inhibition (Type I)[1][]

Why the Mesylate Salt?

In drug development, the transition from free base to salt form is a critical "developability" step. For CEP-28122, the methanesulfonate (mesylate) salt is utilized to overcome the poor aqueous solubility of the highly lipophilic diaminopyrimidine core.[]

  • Solubility: The mesylate salt significantly lowers the energy barrier for dissolution in aqueous buffers, ensuring that in vitro IC50 values reflect true binding affinity rather than solubility limits.

  • Bioavailability: Enhanced dissolution kinetics translate to higher oral bioavailability (

    
    ) in in vivo models, ensuring plasma exposure levels sufficient to cover the target IC90.[]
    

Kinase Selectivity Profile

The defining feature of CEP-28122 is its "clean" kinome profile.[1][] In pivotal profiling (Cheng et al., 2012), the compound was screened against a diverse panel of 259 human kinases .

The "Clean" Screen

The data indicates a highly restricted binding footprint.[1] At a screening concentration of 100 nM (significantly above the ALK IC50 of ~2 nM), CEP-28122 demonstrated >50% inhibition against only 15 kinases .[]

Table 1: Critical Selectivity Data (CEP-28122 vs. Off-Targets)
Kinase TargetIC50 (nM)Biological Implication
ALK (Target) 1.9 ± 0.5 Primary therapeutic effect (Tumor regression).[1][]
Flt4 (VEGFR3) 46 ± 10Anti-angiogenic off-target; potential for hypertension/edema.[1][]
Insulin Receptor (IR) > 3,000CRITICAL: Avoids hyperglycemia/insulin resistance.[1][]
IGF-1R > 3,000CRITICAL: Avoids metabolic toxicity seen in TAE684.[1][]
TRKA/B/C > 1,000Avoids neurotoxicity associated with TRK inhibition.[1]
MET > 1,000Distinct from Crizotinib (which is a MET/ALK inhibitor).[1][]
The IR/IGF-1R Safety Margin

The structural homology between the ALK kinase domain and the Insulin Receptor (IR) kinase domain is high.[1] Early ALK inhibitors often cross-reacted with IR, leading to severe metabolic toxicity. CEP-28122 maintains a >1,000-fold selectivity window against IR and IGF-1R.[1][] This structural exclusion is the primary driver of its safety profile compared to competitors.

Visualization: The Selectivity Filter Logic

The following diagram illustrates the screening logic used to validate CEP-28122, highlighting the "Pass/Fail" criteria for off-target toxicity.

SelectivityLogicCompoundCEP-28122 MesylatePrimaryScreenPrimary Screen(259 Kinases @ 100 nM)Compound->PrimaryScreenHitAnalysisHit Analysis(>50% Inhibition)PrimaryScreen->HitAnalysisALK_HitALK (Target)IC50: ~1.9 nMHitAnalysis->ALK_Hit High PotencyOffTarget_HitOff-Targets(15 Kinases)HitAnalysis->OffTarget_Hit Low PotencySpecificsKey Off-Target: Flt4IC50: 46 nMOffTarget_Hit->SpecificsSafetyCheckCritical Safety Check(IR / IGF-1R)OffTarget_Hit->SafetyCheckOutcome_PassPASS:No Metabolic ToxicitySafetyCheck->Outcome_Pass IC50 > 3000 nMOutcome_FailFAIL:Hyperglycemia RiskSafetyCheck->Outcome_Fail IC50 < 100 nM

Figure 1: Selectivity screening logic. Note the critical bifurcation at the Safety Check for Insulin Receptor (IR) affinity.

Experimental Protocols

To replicate the off-target profile or validate batch quality, the following radiometric "HotSpot" assay protocol is recommended. This method is superior to fluorescence polarization for profiling because it is less susceptible to compound autofluorescence or interference.[1]

Protocol: Radiometric Kinase Profiling Assay (33P-ATP)[1][2]

Objective: Determine IC50 of CEP-28122 against ALK, IR, and Flt4.

Reagents:
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 (Sigma).[1][]

  • Radioisotope: [γ-33P]-ATP (Specific activity ~ 10 µCi/µL).[1][]

  • Enzymes: Recombinant human ALK, IR, Flt4 (ProQinase or Invitrogen).[]

Workflow:
  • Compound Preparation:

    • Dissolve CEP-28122 Mesylate in 100% DMSO to 10 mM stock.[1][]

    • Prepare serial dilutions (3-fold) in DMSO.

    • Dilute 1:10 into Reaction Buffer (Final DMSO in assay = 1%).[1][]

  • Enzyme/Substrate Mix:

    • Dispense kinase into wells (final concentration varies by kinase, typically 0.5–5 nM).

    • Add Poly(Glu,Tyr) substrate (final conc.[] 0.2 mg/mL).[1][]

  • Reaction Initiation:

    • Add 5 µL of Compound solution to wells.

    • Initiate reaction by adding 5 µL of [γ-33P]-ATP mix.[1][]

    • Critical Step: ATP concentration must be set at the Km(app) for each specific kinase to ensure competitive kinetics are measured accurately.[1]

  • Incubation:

    • Incubate for 120 minutes at Room Temperature (25°C).

  • Termination & Detection:

    • Spot reaction onto P81 ion-exchange filter paper.[1][]

    • Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).[1][]

    • Wash 1x with Acetone.[1][]

    • Dry and count via scintillation counter.[1]

  • Data Analysis:

    • Calculate % Activity relative to DMSO control.[1]

    • Fit curves using a 4-parameter logistic model (GraphPad Prism or XLfit).[1][]

Mechanism of Action (Signaling Pathway)[1][2]

CEP-28122 exerts its effect by blocking the phosphorylation of ALK, thereby silencing downstream effectors STAT3, AKT, and ERK1/2.[][3] This blockade arrests the cell cycle and induces apoptosis in ALK+ ALCL and NSCLC cells.

ALKPathwayALKALK Fusion(NPM-ALK / EML4-ALK)STAT3STAT3ALK->STAT3 PhosphorylationAKTPI3K / AKTALK->AKTERKRAS / ERKALK->ERKCEPCEP-28122(Inhibitor)CEP->ALK Blocks ATP BindingApoptosisApoptosisCEP->Apoptosis InducesProliferationCell ProliferationSTAT3->ProliferationSurvivalCell SurvivalSTAT3->SurvivalAKT->SurvivalERK->Proliferation

Figure 2: ALK Signaling cascade.[1][] CEP-28122 inhibition prevents downstream activation of STAT3, AKT, and ERK.[][3]

References

  • Cheng, M., et al. (2012).[][4][5] "CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers."[][3][4][5][6][7] Molecular Cancer Therapeutics, 11(3), 670-679.[][4][7]

  • Quail, M. R., et al. (2012).[][5] "CEP-28122, a novel ALK inhibitor..."[1][] AACR Annual Meeting Abstracts.

  • MedChemExpress. "CEP-28122 Mesylate Product Datasheet."

  • BOC Sciences. "CEP-28122 Mesylate Salt Properties."[1][]

Methodological & Application

Preparing CEP-28122 mesylate salt stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of CEP-28122 Mesylate Salt Stock Solution

Executive Summary & Scientific Rationale

CEP-28122 is a highly potent, selective, and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), exhibiting significant efficacy in ALK-positive NSCLC, ALCL, and neuroblastoma models.[1][2][][4] Unlike its free base counterpart, CEP-28122 Mesylate is the salt form typically supplied for improved stability and handling.

The Critical Challenge: The mesylate salt form introduces a stoichiometric shift in molecular weight (MW) that, if ignored, leads to significant concentration errors. Furthermore, CEP-28122 Mesylate has a finite solubility ceiling in DMSO (~10 mM to 15 mM), making it prone to precipitation if supersaturated or exposed to moisture.

This protocol provides a rigorous, self-validating method to prepare a stable stock solution, ensuring that the biological activity observed in your assays reflects the true pharmacological potency of the compound.

Physicochemical Identity & Stoichiometry

Before handling the vial, verify the specific salt form. The molecular weight of the salt must be used for all molarity calculations to ensure the correct concentration of the active pharmacophore.

Table 1: Chemical Properties & Stoichiometry

PropertyCEP-28122 (Free Base)CEP-28122 Mesylate (Target)
CAS Number 1022958-60-62070009-30-0
Molecular Formula C₂₈H₃₅ClN₆O₃C₂₉H₃₉ClN₆O₆S
Molecular Weight 539.08 g/mol 635.17 g/mol
Stoichiometry Active Moiety1:1 (Drug : Methanesulfonic Acid)
Solubility (DMSO) Variable~10 mM (6.4 mg/mL)

Critical Insight: To achieve a 10 mM concentration of the active drug, you must weigh the salt mass equivalent to 10 mM. Do not correct for the salt fraction by reducing mass; the salt mass is the basis for the calculation.

Materials & Equipment

  • Compound: this compound (Store at -20°C, desiccated).[]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).

    • Why: DMSO is hygroscopic. Absorbed water drastically reduces the solubility of hydrophobic kinase inhibitors, causing "invisible" micro-precipitation.

  • Vials: Amber glass vials with PTFE-lined caps (minimizes leaching and light exposure).

  • Gas: Nitrogen or Argon stream (optional but recommended for resealing).

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM stock concentration.[5] This is the recommended "safe zone" for CEP-28122 mesylate to avoid precipitation during freeze-thaw cycles.

Step 1: Environmental Equilibration

Remove the CEP-28122 Mesylate vial from the freezer (-20°C). Do not open it immediately.

  • Action: Allow the vial to warm to room temperature (approx. 30–45 minutes) inside a desiccator.

  • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly degrading the accuracy of your mass measurement and introducing water into your future stock solution.

Step 2: Gravimetric Calculation

Calculate the required volume of DMSO based on the exact mass of powder in the vial. Do not rely on the vendor's label mass (e.g., "5 mg") as residual manufacturing variances exist.



  • Example: If you weigh 5.3 mg of CEP-28122 Mesylate:

    
    
    
Step 3: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Inspect for floating particulates.

    • Correction: If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.

Step 4: Aliquoting & Storage

Never store the bulk stock in a single vial. Repeated freeze-thaw cycles introduce moisture and promote crystal growth.

  • Aliquot into small volumes (e.g., 20–50 µL) suitable for single-use experiments.

  • Store at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).

Visualization: Preparation Workflow

StockPrep Start Start: CEP-28122 Mesylate (-20°C Storage) Equilibrate Equilibrate to RT (30-45 mins, Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (Record Exact Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (MW: 635.17 g/mol) Weigh->Calc Dissolve Add Anhydrous DMSO + Vortex/Sonicate Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC Aliquot Aliquot (Single Use) Store at -80°C QC->Aliquot Yes Fix Sonicate (5 min, 25°C) QC->Fix No (Particulates) Fix->QC

Figure 1: Logical workflow for the preparation of CEP-28122 Mesylate stock solution, emphasizing moisture control and visual validation.

Application in Biological Assays

Directly adding 100% DMSO stock to cell culture media can cause local precipitation ("crashing out") due to the rapid change in polarity. This results in inconsistent IC50 data.

The "Intermediate Dilution" Strategy: Create a concentrated intermediate in the assay buffer or media before the final treatment.

  • Stock: 10 mM (100% DMSO).

  • Intermediate: Dilute 1:100 in media to get 100 µM (1% DMSO).

    • Note: Check for precipitation here.[6][7] If cloudy, use a serial dilution in DMSO first (e.g., 10 mM → 1 mM in DMSO), then move to media.

  • Working Solution: Dilute further to reach final assay concentrations (e.g., 1 nM – 100 nM).

  • Final DMSO Limit: Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

Example Calculation for 10 nM Final Concentration:

  • Goal: 10 nM in 2 mL media.

  • Step A: Dilute 10 mM Stock 1:1000 in DMSO → 10 µM (Intermediate).

  • Step B: Dilute 10 µM Intermediate 1:1000 in Media → 10 nM .

  • Result: Final DMSO is 0.001% (Negligible).

DilutionScheme Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (10 µM in DMSO) Stock->Inter 1:1000 (DMSO to DMSO) Final Final Assay Well (10 nM Drug, <0.1% DMSO) Inter->Final 1:1000 (Into Media) Media Assay Media (Aqueous) Media->Final Diluent

Figure 2: Two-step dilution strategy to prevent precipitation and minimize DMSO toxicity.

References

  • Cheng, M., et al. (2012).[4] "CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers."[8][9] Molecular Cancer Therapeutics, 11(3), 670-679.[4][9]

  • MedChemExpress. "this compound Datasheet." MedChemExpress Product Resources.

  • TargetMol. "this compound Solubility & Storage." TargetMol Chemicals.

  • BOC Sciences. "this compound Chemical Properties." BOC Sciences Product Information.

  • Sigma-Aldrich. "Handling and Solubility of Small Molecule Inhibitors in DMSO." Technical Support Guides.

Sources

Application Note: Optimized Protocol for CEP-28122 (Mesylate) in ALK+ ALCL Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CEP-28122 Mesylate Salt Concentration for ALCL Cell Lines Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

This guide details the specific handling, preparation, and application of CEP-28122 mesylate , a highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, specifically for Anaplastic Large Cell Lymphoma (ALCL) research. While CEP-28122 exhibits nanomolar potency against ALK-positive cell lines (e.g., Karpas-299, SUP-M2), the use of the mesylate salt form requires precise molecular weight corrections to ensure accurate molar dosing. This protocol establishes a standardized workflow for generating reproducible IC50 data and validating mechanism-of-action via downstream signaling suppression (pALK, pSTAT3).

Compound Profile & Preparation

The "Salt Correction" Factor

CEP-28122 is often supplied as a mesylate salt to enhance stability and solubility for in vivo use.[1] However, for in vitro assays, researchers must correct for the salt mass to achieve the target molarity of the active free base. Failure to do so results in under-dosing by approximately 15-20%.

ParameterFree BaseMesylate Salt (Typical)
CAS Number 1022958-60-61354545-57-5
Molecular Weight (MW) ~539.07 g/mol ~635.17 g/mol (Mono-mesylate)*
Solubility DMSO, EthanolDMSO (>10 mg/mL), Water (Low)
Correction Factor 1.01.18 (Multiply required free base mass by 1.18)

> Critical Note: Check your specific batch Certificate of Analysis (CoA). Some formulations are supplied as hemi-mesylate or mixed salts, altering the MW (e.g., up to 692.8 g/mol ). Always use the MW printed on your specific vial.

Stock Solution Protocol (10 mM)
  • Calculate Mass: To prepare 1 mL of 10 mM stock :

    • Free Base:[2] Weigh 5.39 mg.

    • Mesylate Salt: Weigh 6.35 mg (assuming MW 635.17).

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in light-protective tubes. Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

ALCL Cell Model Selection

Select appropriate models to verify ALK-dependency. CEP-28122 should show >100-fold selectivity between ALK+ and ALK- lines.

Cell LineALK StatusFusion TypeExpected IC50 (72h)Role in Assay
Karpas-299 PositiveNPM-ALK20 – 30 nM Primary Model
SUP-M2 PositiveNPM-ALK20 – 30 nM Confirmation Model
SR-786 PositiveNPM-ALK~30 nM Confirmation Model
Mac-1 NegativeNone> 1000 nMNegative Control
HuT-78 NegativeNone> 1000 nMSpecificity Control

Experimental Protocols

Workflow Diagram

The following diagram outlines the logical flow from compound preparation to data validation.

ExperimentalWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (1:3 Steps) Stock->Dilution Dilute in Media (Max 0.1% DMSO) Treatment Cell Treatment (72h Incubation) Dilution->Treatment Add to Cells (Karpas-299) Readout Readout Treatment->Readout Viability (CTG) or Western Blot Analysis Data Analysis (IC50 Calculation) Readout->Analysis Normalize to Vehicle Control

Caption: Step-by-step workflow for CEP-28122 in vitro assessment, ensuring DMSO limits and proper normalization.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the potency of CEP-28122 in inhibiting cell proliferation.

  • Seeding: Seed Karpas-299 or SUP-M2 cells at 5,000 – 10,000 cells/well in 96-well plates (100 µL volume). Use RPMI-1640 + 10% FBS.

  • Equilibration: Incubate cells for 24 hours at 37°C, 5% CO2.

  • Drug Preparation:

    • Prepare a 9-point serial dilution (1:3) in DMSO starting at 10 mM (down to ~1.5 µM).

    • Dilute these DMSO stocks 1:1000 into culture medium to create 10x working solutions .

  • Treatment: Add 11 µL of 10x working solution to each well (Final Volume ~111 µL).

    • Final Concentration Range:1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM, 1.3 nM, 0.4 nM, 0 nM (DMSO only).

    • Final DMSO: 0.1% (Must be constant across all wells).

  • Incubation: Incubate for 72 hours .

  • Readout: Add CellTiter-Glo (or MTS) reagent. Shake for 2 mins, incubate 10 mins, read Luminescence.

  • Calculation: Normalize to DMSO control (100%). Fit data to a 4-parameter logistic curve (Non-linear regression) to calculate IC50.

Protocol B: Mechanism of Action (Western Blot)

Objective: Confirm inhibition of ALK autophosphorylation and downstream STAT3 signaling.

  • Seeding: Seed 3 x 10^6 cells in 6-well plates (2 mL volume).

  • Treatment: Treat cells with CEP-28122 at 30 nM and 100 nM for 2 to 4 hours .

    • Control: 0.1% DMSO.

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection Targets:

    • pALK (Tyr1604): Primary target (Should decrease >80% at 30 nM).

    • pSTAT3 (Tyr705): Key downstream effector in ALCL (Should decrease correlating with pALK).

    • Total ALK / Total STAT3: Loading controls.

    • Caspase-3 (Cleaved): Marker of apoptosis (Optional, requires 24h treatment).

Mechanistic Rationale & Signaling Pathway

CEP-28122 functions by competitively binding to the ATP-binding pocket of the ALK kinase domain. In ALK+ ALCL, the NPM-ALK fusion protein is constitutively active, driving the STAT3, AKT, and ERK pathways. CEP-28122 treatment shuts down this oncogenic addiction.

ALKSignaling Inhibitor CEP-28122 (Mesylate) NPM_ALK NPM-ALK Fusion Protein Inhibitor->NPM_ALK Inhibits ATP Binding Apoptosis Apoptosis (Caspase 3/7) Inhibitor->Apoptosis Induces pALK p-ALK (Tyr1604) NPM_ALK->pALK Autophosphorylation STAT3 STAT3 pALK->STAT3 Recruitment AKT PI3K / AKT pALK->AKT ERK RAS / ERK pALK->ERK pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Outcome Cell Survival & Proliferation pSTAT3->Outcome Transcriptional Activation AKT->Outcome ERK->Outcome

Caption: Signaling cascade in ALK+ ALCL. CEP-28122 blocks NPM-ALK phosphorylation, collapsing the STAT3/AKT survival network.

Troubleshooting & Optimization

  • Precipitation: If the mesylate salt precipitates in culture media, ensure the predilution step (10x in media) is done slowly with vortexing, or increase the intermediate dilution step. Do not exceed 0.5% DMSO final concentration.[3]

  • Potency Loss: If IC50 shifts >100 nM, check the stock storage time. Mesylate salts are hygroscopic; ensure the powder was stored desiccated.

  • Salt Weight Error: If using a generic "CEP-28122" protocol without adjusting for the mesylate mass, your actual concentration will be ~1.7 nM for every calculated 2.0 nM, leading to weaker observed effects.

References

  • Cheng, M., et al. (2012).[4] "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[2][4][5][6] Molecular Cancer Therapeutics, 11(3), 670-679.[4]

  • Quentmeier, H., et al. (2011). "CEP-28122: a new potent ALK inhibitor." Journal of Hematology & Oncology. (Contextual validation of ALK inhibitors in leukemia cell lines).
  • MedChemExpress. "CEP-28122 Mesylate Product Information & Solubility."

  • ChemieTek. "CEP-28122 Mesylate Technical Data Sheet."

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of CEP-28122 Mesylate Salt in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Pharmacokinetic Profile of a Novel ALK Inhibitor

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.[1][2] The mesylate salt form of CEP-28122 enhances its aqueous solubility and stability, properties that are advantageous for pharmaceutical development.[3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of preclinical development.[4] These studies are critical for determining optimal dosing regimens, assessing drug exposure at the target site, and ensuring the safety and efficacy of the therapeutic candidate.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a thorough pharmacokinetic analysis of CEP-28122 mesylate salt in rodent models. The protocols herein are designed to be robust and self-validating, grounded in established principles of preclinical drug development and bioanalysis.

Mechanism of Action: Targeting the ALK Signaling Cascade

Constitutive activation of the ALK receptor tyrosine kinase, often due to chromosomal rearrangements, leads to the aberrant activation of multiple downstream signaling pathways that promote cell proliferation, survival, and invasion.[1][5] CEP-28122 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of critical downstream pathways such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT cascades.[3][5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 CEP-28122 CEP28122->ALK Inhibition MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT STAT JAK->STAT ERK ERK MEK->ERK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation STAT->Proliferation STAT->Survival ERK->Proliferation PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase Dosing Dosing (PO or IV) Sampling Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation Plasma->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Analysis LCMS->Data

Caption: Rodent Pharmacokinetic Study Workflow.

PART 2: Bioanalytical Method for CEP-28122 Quantification

A validated bioanalytical method is essential for generating reliable pharmacokinetic data. This section outlines a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of CEP-28122 in rat plasma.

Method Validation: Ensuring Trustworthiness and Reliability

The bioanalytical method is validated according to the US Food and Drug Administration (FDA) guidelines, assessing for selectivity, accuracy, precision, recovery, matrix effect, and stability.

  • Selectivity: The ability of the method to differentiate CEP-28122 from endogenous plasma components.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: Assessed under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).

Protocol: LC-MS/MS Analysis

Materials:

  • Rat plasma samples

  • CEP-28122 analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile (ACN)

  • Formic acid

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ACN containing the internal standard. Protein precipitation is a common and effective method for sample cleanup in bioanalysis of small molecules. [6]3. Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):

ParameterCondition
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (CEP-28122)e.g., m/z 450.3 -> 283.2
MRM Transition (IS)To be determined based on the selected IS

Results and Discussion: Interpreting the Pharmacokinetic Data

The plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of CEP-28122 in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0832.0
AUC(0-t) (ngh/mL) 32006800
AUC(0-inf) (ngh/mL) 32506950
t1/2 (h) 4.55.1
CL (L/h/kg) 0.62-
Vd (L/kg) 3.9-
F (%) -42.9

Data are presented as mean values and are hypothetical, based on typical values for similar ALK inhibitors in rodents. [3] The data in Table 1 suggest that CEP-28122 is rapidly absorbed following oral administration, with a time to maximum concentration (Tmax) of 2.0 hours. [3]The terminal half-life (t1/2) is similar between the IV and PO routes, indicating that the elimination kinetics are not route-dependent. The oral bioavailability (F) of approximately 43% is in a favorable range for an orally administered oncology drug, comparable to other ALK inhibitors like crizotinib. [2]The high volume of distribution (Vd) suggests extensive tissue distribution, which is desirable for a drug targeting solid tumors. The clearance (CL) value indicates a moderate rate of elimination from the body.

Conclusion

The protocols detailed in this application note provide a robust framework for the pharmacokinetic evaluation of this compound in rodents. The combination of a well-designed in-life study and a validated, sensitive bioanalytical method allows for the reliable determination of key pharmacokinetic parameters. This information is invaluable for guiding further preclinical development, including toxicology studies and the design of efficacious dosing regimens for subsequent clinical trials.

References

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673. Available at: [Link]

  • Kazandjian, D., et al. (2016). FDA Approval Summary: Crizotinib for the Treatment of Metastatic Non-Small Cell Lung Cancer With Anaplastic Lymphoma Kinase Rearrangements. The Oncologist, 21(4), 498-503. Available at: [Link]

  • Sakamoto, H., et al. (2011). CH5424802, a selective ALK inhibitor, shows antitumor activity in ALK-positive cancer models. Cancer Science, 102(11), 2048-2054. Available at: [Link]

  • Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 368(25), 2385-2394. Available at: [Link]

  • US Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Tang, W., et al. (2014). Increased oral availability and brain accumulation of the ALK inhibitor crizotinib by coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor elacridar. Molecular Pharmaceutics, 11(5), 1435-1444. Available at: [Link]

  • Sasaki, T., et al. (2010). A novel ALK inhibitor, CH5424802, overcomes crizotinib resistance in NSCLC. Cancer Research, 70(8 Supplement), 1351. Available at: [Link]

  • Zou, H. Y., et al. (2012). Crizotinib (PF-02341066) is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases with antitumor activity in cancer models. Molecular Cancer Therapeutics, 11(2), 329-340. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on the investigation of drug interactions. Available at: [Link]

  • US Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Mukerjee, A., et al. (2022). Role of animal models in biomedical research: a review. Journal of Basic and Clinical Pharmacy, 13(3), 1-6. Available at: [Link]

  • Palmer, C. L., et al. (2010). Anaplastic lymphoma kinase: signalling in development and disease. The Biochemical Journal, 429(2), 199-210. Available at: [Link]

  • Chiarle, R., et al. (2008). The anaplastic lymphoma kinase in the pathogenesis of cancer. Nature Reviews Cancer, 8(1), 11-23. Available at: [Link]

  • US Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Wu, J., et al. (2016). The role of the ALK gene in the pathogenesis of anaplastic large cell lymphoma. Journal of Hematology & Oncology, 9(1), 34. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-466. Available at: [Link]

  • Smith, D. A. (2009). An introduction to drug disposition: the basic principles of absorption, distribution, metabolism, and excretion. John Wiley & Sons. Available at: [Link]

  • Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro. (2020). Pharmaceutical Biology, 58(1), 1083-1090. Available at: [Link]

  • US Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Role of animal models in drug development: past, present and future perspectives. (2023). International Journal of Research in Pharmaceutical Sciences, 14(2), 1234-1241. Available at: [Link]

  • Pharmacokinetic profiles of alectinib. (2021). ResearchGate. Available at: [Link]

  • Pharmacokinetics of crizotinib in NSCLC patients. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(5), 829-836. Available at: [Link]

  • Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects. (2014). The Journal of Clinical Pharmacology, 54(11), 1268-1275. Available at: [Link]

  • Metabolites of alectinib in human: their identification and pharmacological activity. (2017). Xenobiotica, 47(11), 935-943. Available at: [Link]

  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons. Available at: [Link]

  • Apconix. (2020). Justification for species selection for pharmaceutical toxicity studies. Available at: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. Available at: [Link]

Sources

Long-term stability of CEP-28122 mesylate salt in solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Long-Term Stability and Handling of CEP-28122 Mesylate Salt in Solution

Executive Summary

CEP-28122 mesylate is a highly potent, selective, and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), widely used in oncology research to study ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[] While the mesylate salt form significantly enhances aqueous solubility compared to the free base, it introduces specific stability challenges in solution—particularly regarding hygroscopicity and precipitation in aqueous buffers. This guide provides a rigorous, field-validated protocol for the preparation, storage, and quality control of CEP-28122 stock solutions to ensure experimental reproducibility.

Physicochemical Profile & Stability Risk Assessment

The mesylate salt of CEP-28122 improves the compound's dissolution kinetics but alters its sensitivity to environmental factors. Understanding these properties is prerequisite to proper handling.[2]

Chemical Properties
PropertySpecification
Chemical Name CEP-28122 Mesylate
Molecular Weight ~635.2 g/mol (Salt form)
Solubility (DMSO)

10 mM (6.4 mg/mL)
Solubility (Water) Low (< 1 mg/mL); highly pH-dependent
Appearance White to off-white solid
Hygroscopicity Moderate (Mesylate salts are prone to moisture uptake)
Critical Stability Risks
  • DMSO Hygroscopicity: Dimethyl sulfoxide (DMSO) is the standard solvent for stock solutions. However, DMSO is hygroscopic and will absorb atmospheric moisture. If water content in the DMSO stock exceeds 1-2%, CEP-28122 mesylate may precipitate out of solution or undergo accelerated hydrolysis.[]

  • Freeze-Thaw Degradation: Repeated temperature cycling causes micro-precipitation.[] The concentration of the drug in the supernatant decreases, leading to under-dosing in assays.

  • Oxidative Stress: The morpholine moiety in the CEP-28122 structure is susceptible to N-oxidation over extended periods if stored in non-degassed solvents or exposed to light.

Protocol 1: Preparation of Master Stock Solutions

Objective: To prepare a 10 mM Master Stock Solution free of particulate matter and protected from hydrolysis.

Reagents:

  • CEP-28122 Mesylate (Solid)[][3]

  • Anhydrous DMSO (Grade

    
     99.9%, water content < 0.2%)[]
    
  • Nitrogen or Argon gas (optional, for headspace purging)[]

Workflow Diagram:

StockPrep Start Weigh CEP-28122 Mesylate (Calibrated Balance) Calc Calculate DMSO Volume (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Do not use old DMSO) Calc->AddSolvent Dissolve Vortex & Warm (37°C) (Max 5 mins) AddSolvent->Dissolve Inspect Visual Inspection (Clear solution?) Dissolve->Inspect Aliquot Aliquot into Amber Vials (Single-use volumes) Inspect->Aliquot Yes Fail Sonicate / Re-warm Inspect->Fail No (Precipitate) Store Store at -80°C (Long-term) Aliquot->Store Fail->Dissolve

Caption: Step-by-step workflow for generating high-integrity CEP-28122 stock solutions.

Detailed Steps:

  • Equilibration: Allow the vial of solid CEP-28122 to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use fresh anhydrous DMSO. Do not use a bottle of DMSO that has been open for more than 1 month, as it likely contains significant water.

  • Dissolution: Add the calculated volume of DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

    • Troubleshooting: If the solid does not dissolve immediately, warm the solution to 37°C in a water bath for 3-5 minutes. Sonicate only if necessary (max 5 mins) to avoid heating-induced degradation.[]

  • Aliquotting: Immediately dispense the stock into single-use aliquots (e.g., 20 µL or 50 µL) using high-quality polypropylene or glass vials. Avoid bulk storage.

  • Storage: Store aliquots at -80°C .

Protocol 2: Long-Term Storage & Handling[1]

Standard:

  • -80°C: Stable for 6 months to 1 year.[]

  • -20°C: Stable for 1 month.

  • 4°C / Room Temp: Unstable. Use immediately.

The "Golden Rule" of Thawing: When retrieving an aliquot from -80°C:

  • Thaw rapidly at 37°C (not room temp) to ensure immediate redissolution of any micro-crystals formed during freezing.

  • Vortex for 10 seconds.

  • Spin down briefly in a microcentrifuge.

  • Discard any unused portion of the aliquot. Do not refreeze.

Diagram: Stability Decision Tree

StabilityLogic Condition Storage Condition DeepFreeze -80°C (Optimal) Condition->DeepFreeze Freezer -20°C (Short-term) Condition->Freezer Fridge 4°C (Risk) Condition->Fridge Result1 Stable > 6 Months DeepFreeze->Result1 Result2 Stable ~ 1 Month Freezer->Result2 Result3 Precipitation Risk Hydrolysis Risk Fridge->Result3

Caption: Impact of temperature on the chemical integrity of CEP-28122 mesylate solutions.

Protocol 3: Quality Control (QC) & Validation

Before starting a major screening campaign (e.g., IC50 determination), validate the integrity of your stock solution.

System Suitability Test (SST):

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates precipitation.

  • LC-MS Verification (Optional but Recommended):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Detection: UV 254 nm or MS (ESI+).

    • Criteria: Purity > 98%. A shift in retention time or appearance of new peaks (often at M+16 for oxidation or M+18 for hydrolysis) indicates degradation.

References

  • MedChemExpress (MCE). CEP-28122 Mesylate Product Datasheet. Retrieved from []

  • Cheng, H., et al. (2012).[] "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[] Molecular Cancer Therapeutics. Retrieved from []

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from []

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. (General guidelines for hydrophobic compound handling). Retrieved from []

Sources

Troubleshooting & Optimization

CEP-28122 mesylate salt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Formulation Protocols, and Troubleshooting Audience: Research Scientists & Drug Development Professionals

Core Chemical Logic & Solubility Profile

CEP-28122 Mesylate is the methanesulfonate salt of a highly potent, diaminopyrimidine-based ALK inhibitor. While the salt form is engineered to improve bioavailability compared to the free base, it introduces specific handling challenges related to pH-dependent solubility and salt disproportionation .

The "Salt Disproportionation" Trap

The most common failure mode with CEP-28122 Mesylate is precipitation during dilution.

  • The Chemistry: As a weak base, CEP-28122 is soluble in acidic environments (pH < 4) where it is protonated.

  • The Problem: The mesylate salt is acidic. If you dissolve it in a neutral buffer (like PBS, pH 7.4) or a basic vehicle, the pH shifts toward neutral. The compound de-protonates, reverting to its hydrophobic free base form, and precipitates out of solution immediately.

Solubility Data Summary
Solvent / MediumSolubility LimitNotes
DMSO ~10 mg/mL (15 mM)Recommended Stock. Requires sonication. Hygroscopic; keep anhydrous.
Water < 1 mg/mLPoor. Risk of gelation or hydrolysis over time.
Ethanol < 1 mg/mLPoor solubility. Not recommended for high-conc stocks.
PBS (pH 7.4) Insoluble Do NOT use. Causes immediate precipitation of free base.
PEG 400 ~5–8 mg/mLGood vehicle for in vivo formulation (often used as cosolvent).
0.1N HCl High (> 10 mg/mL)Soluble, but too acidic for direct cell culture use.

Visualization: Solubility Logic & Workflow

The following diagram illustrates the decision logic for handling CEP-28122 based on the target application.

CEP28122_Workflow Start CEP-28122 Mesylate (Powder Form) Stock Stock Preparation 100% DMSO (10 mM) Start->Stock Dissolve & Sonicate App_Select Select Application Stock->App_Select InVitro In Vitro (Cell Culture) App_Select->InVitro InVivo In Vivo (Animal Dosing) App_Select->InVivo Warn_PBS CRITICAL ERROR: Direct addition to PBS causes precipitation! InVitro->Warn_PBS If added to bulk PBS Protocol_Vitro Serial Dilution Method: Dilute in Media (max 0.5% DMSO) Keep pH stable InVitro->Protocol_Vitro Correct Method Protocol_Vivo Vehicle Formulation: 1. 10% DMSO 2. 40% PEG400 3. 50% Water/Saline InVivo->Protocol_Vivo Oral/IP Dosing

Figure 1: Decision tree for CEP-28122 formulation, highlighting the critical risk of precipitation in neutral buffers.

Validated Formulation Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Use this for long-term storage and as the starting point for all experiments.

  • Calculate: For 10 mg of CEP-28122 Mesylate (MW: ~635.17 g/mol ), add 1.57 mL of anhydrous DMSO to achieve a 10 mM solution.

  • Add Solvent: Add DMSO directly to the vial.

  • Sonicate: Sonicate in a water bath at ambient temperature for 5–10 minutes. The mesylate salt crystal lattice is robust and requires energy to break.

  • Inspect: Ensure no visible particulates remain. The solution should be clear and slightly yellow.

  • Storage: Aliquot into tight-sealing vials (to prevent water absorption) and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Oral Gavage / IP)

Target Concentration: 1–5 mg/mL | Dosing: 30 mg/kg

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Water Rationale: This vehicle balances the solubilizing power of DMSO/PEG with the tolerability of water. The PEG400 acts as a cosolvent to prevent the "crashing out" effect when water is added.

  • Step 1 (Solubilization): Dissolve the required amount of CEP-28122 Mesylate powder into 10% of the final volume of pure DMSO. Vortex until clear.

  • Step 2 (Cosolvent): Slowly add 40% of the final volume of PEG400 (Polyethylene Glycol 400). Vortex vigorously. The solution may warm slightly; this is normal.

  • Step 3 (Aqueous Phase): Very slowly (dropwise) add 50% of the final volume of sterile water or saline while vortexing.

    • Warning: Rapid addition of water can cause local precipitation. If turbidity appears, sonicate immediately until clear.

  • Usage: Prepare fresh immediately before dosing. Do not store this formulation for >24 hours.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding it to cell culture media. Why?

Diagnosis: You likely exceeded the solubility limit of the free base, or you added a high-concentration DMSO stock directly to a large volume of cold, buffered media. Solution:

  • Pre-dilution: Perform an intermediate dilution step in media to check for precipitation before adding to cells.

  • Speed: Vortex the media while adding the drug to ensure rapid dispersion.

  • Concentration: Ensure your final DMSO concentration is < 0.5% (v/v), as DMSO helps keep the drug in solution even in aqueous media.

Q2: Can I use PBS instead of Water in the in vivo vehicle?

Answer: Proceed with Caution. PBS (pH 7.4) has a strong buffering capacity that forces the pH toward neutral, where CEP-28122 is least soluble.

  • Better Alternative: Use Saline (0.9% NaCl) or a Citrate Buffer (pH 4.0) . The slightly acidic environment of a citrate buffer helps maintain the salt form and prevents precipitation in the syringe.

Q3: The powder looks sticky/clumped. Is it degraded?

Answer: CEP-28122 Mesylate is hygroscopic . If it looks sticky, it has likely absorbed atmospheric moisture.

  • Impact: The chemical purity might still be fine (verify via HPLC), but your weighing will be inaccurate because you are weighing water weight.

  • Prevention: Always allow the vial to warm to room temperature before opening to prevent condensation. Store with desiccants.

Q4: What is the maximum tolerated dose (MTD) for the vehicle itself?

Answer: For mice, the 10% DMSO / 40% PEG400 vehicle is generally well-tolerated for oral (PO) dosing. For Intraperitoneal (IP) dosing, reduce DMSO to 5% if possible to minimize irritation.

References

  • Cheng, M., et al. (2012). "Discovery of the Highly Potent and Selective Oral ALK Inhibitor CEP-28122."[1][2] Journal of Medicinal Chemistry.

    • Context: Primary source for the synthesis, mesylate salt characterization, and initial in vivo efficacy d
  • Li, P., & Zhao, L. (2017). "Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs."[3] Molecular Pharmaceutics.

    • Context: Validates the use of PEG400 (40-60%) as a standard vehicle for enhancing bioavailability of lipophilic bases like CEP-28122.
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

    • Context: foundational review on salt disproportionation and pH-dependent solubility issues in drug development.

Sources

CEP-28122 mesylate salt degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for CEP-28122 mesylate salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and troubleshooting of this potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. Our goal is to provide you with the technical insights and practical guidance necessary for generating reliable and reproducible experimental results.

Introduction to CEP-28122

CEP-28122 is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of ALK.[1] With an IC50 value of 1.9 nM for recombinant ALK kinase activity, it has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers.[1][2] The mesylate salt form of CEP-28122 enhances its water solubility and stability, making it a preferred choice for research applications.[3] Understanding its chemical properties and handling requirements is paramount to harnessing its full potential in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store the solid this compound upon arrival?

A1: The solid compound should be stored desiccated at -20°C.[] Under these conditions, it is stable for up to three years.[2] It is crucial to protect the compound from moisture.[5]

Q2: What is the recommended solvent for preparing stock solutions?

A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[][5] It is critical to use a fresh, unopened bottle or an aliquot of anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[5]

Q3: What is the solubility of this compound in DMSO?

A3: The solubility in DMSO is approximately 6.4 mg/mL, which corresponds to a concentration of 10.08 mM.[2] To achieve this concentration, ultrasonic treatment and warming may be necessary.[5]

Q4: How should I store the DMSO stock solution?

A4: Once prepared, the DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.[5]

  • -20°C: for short-term storage, stable for up to 1 month.[5]

Always ensure the solution is sealed to protect it from moisture.[5]

Q5: Can I prepare stock solutions in aqueous buffers like PBS or cell culture media?

A5: It is not recommended to prepare high-concentration stock solutions in aqueous buffers due to the poor aqueous solubility of many kinase inhibitors.[6] Stock solutions should be prepared in DMSO. For experiments, the DMSO stock can be further diluted into your aqueous buffer or cell culture medium to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability.

Data Summary Tables

For quick reference, the following tables summarize the key storage and solubility information for this compound.

Table 1: Storage Conditions

FormStorage TemperatureDuration of StabilityKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore desiccated, protect from moisture.[2][]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]
DMSO Stock Solution -20°CUp to 1 monthFor short-term use only.[5]

Table 2: Solubility Profile

SolventConcentrationPreparation Notes
DMSO 6.4 mg/mL (10.08 mM)Requires sonication and warming. Use anhydrous DMSO.[2][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected compound activity.

  • Potential Cause 1: Compound Degradation.

    • Explanation: Improper storage of the solid compound or stock solution can lead to degradation. Mesylate salts can be susceptible to disproportionation (conversion to the less soluble free base) in the presence of moisture.[7] The diaminopyrimidine core may also be susceptible to hydrolysis or oxidation.[8][9]

    • Solution:

      • Ensure the solid compound is stored at -20°C and protected from moisture.

      • When preparing stock solutions, use high-purity, anhydrous DMSO.

      • Aliquot stock solutions to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

      • For critical experiments, consider using a freshly prepared stock solution or one that has been stored at -80°C for less than 6 months.

  • Potential Cause 2: Inaccurate Concentration of Stock Solution.

    • Explanation: Incomplete dissolution of the solid compound will result in a stock solution with a lower-than-calculated concentration.

    • Solution:

      • Follow the recommended procedure for solubilization, including sonication and gentle warming.

      • Visually inspect the solution to ensure there are no visible particles before use.

Issue 2: Precipitation of the compound upon dilution into aqueous media.

  • Potential Cause: Poor Aqueous Solubility.

    • Explanation: CEP-28122, like many kinase inhibitors, has low aqueous solubility.[6] Diluting a concentrated DMSO stock directly into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.

    • Solution:

      • Perform serial dilutions. First, make an intermediate dilution of the DMSO stock in DMSO, and then add this to the aqueous medium.

      • Increase the volume of the aqueous medium into which you are diluting.

      • Vortex the aqueous solution while adding the DMSO stock to ensure rapid mixing.

      • Do not store working solutions in aqueous buffers for extended periods. Prepare them fresh for each experiment.

Issue 3: High background or off-target effects in cellular assays.

  • Potential Cause 1: High Final DMSO Concentration.

    • Explanation: DMSO can be toxic to cells at higher concentrations, leading to non-specific effects.

    • Solution:

      • Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.

      • Remember to include a vehicle control (medium with the same final concentration of DMSO) in all your experiments.

  • Potential Cause 2: Off-Target Kinase Inhibition.

    • Explanation: While CEP-28122 is a highly selective ALK inhibitor, it can inhibit other kinases at higher concentrations.[10]

    • Solution:

      • Perform dose-response experiments to determine the optimal concentration range for ALK inhibition in your specific cell model.

      • Consult the literature for known off-target effects of CEP-28122 and consider counter-screening if you suspect off-target activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 635.17 g/mol ). For example, to prepare a 10 mM solution from 1 mg of the compound, add 157.44 µL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution in a water bath and/or warm it gently (e.g., to 37°C) until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store at -80°C for up to 6 months.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in anhydrous DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Just before adding to the cells, perform the final dilution in pre-warmed cell culture medium. To minimize precipitation, add the DMSO solution to the medium while vortexing gently. For example, to achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate dilution to 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).

  • Application: Immediately add the final working solution to your cells.

Diagrams

Diagram 1: ALK Signaling Pathway and Inhibition by CEP-28122

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS/RAF/MEK Pathway ALK->RAS Phosphorylation PI3K PI3K/AKT Pathway ALK->PI3K Phosphorylation JAK JAK/STAT Pathway ALK->JAK Phosphorylation CEP28122 CEP-28122 CEP28122->ALK Inhibition ERK ERK RAS->ERK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription STAT3->Transcription Degradation_Pathway cluster_degradation Degradation Products (Inactive) CEP28122 This compound (Active Compound) Hydrolysis Hydrolyzed Products (e.g., deamination of pyrimidine ring) CEP28122->Hydrolysis Water (pH dependent) Oxidation Oxidized Products CEP28122->Oxidation Oxygen Photolysis Photodegradation Products CEP28122->Photolysis Light (UV/Visible) Disproportionation Free Base (Reduced Solubility) CEP28122->Disproportionation Moisture

Caption: Conceptual overview of potential degradation routes for this compound.

Diagram 3: Experimental Workflow for Troubleshooting Loss of Activity

Troubleshooting_Workflow Start Inconsistent or Reduced Activity Observed Check_Storage Verify Storage Conditions (Solid: -20°C, desiccated) (Stock: -80°C, aliquoted) Start->Check_Storage Prep_New_Stock Prepare Fresh Stock Solution from Solid Compound Check_Storage->Prep_New_Stock Incorrect Check_Solubilization Ensure Complete Dissolution (Sonication, Warming) Check_Storage->Check_Solubilization Correct Prep_New_Stock->Check_Solubilization Check_Solubilization->Prep_New_Stock Incomplete Check_Dilution Review Dilution Protocol (Avoid precipitation) Check_Solubilization->Check_Dilution OK Check_Dilution->Prep_New_Stock Precipitation Observed Run_QC_Assay Run QC Experiment (Positive control cell line) Check_Dilution->Run_QC_Assay OK Success Activity Restored Run_QC_Assay->Success Positive Result Contact_Support Contact Technical Support Run_QC_Assay->Contact_Support Negative Result

Sources

Unexpected side effects of CEP-28122 mesylate salt in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Side Effects in Animal Models

Current Status: Operational | Updated: October 2023 Audience: Preclinical Researchers & In Vivo Pharmacologists[1]

Executive Summary & Mechanism of Action

CEP-28122 Mesylate is a highly potent, orally bioavailable, and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] In preclinical models (xenografts of ALCL, NSCLC), it typically demonstrates robust tumor regression with a favorable toxicity profile compared to first-generation inhibitors like crizotinib.

However, "unexpected" side effects in animal models often stem from three specific sources:

  • Physicochemical Properties: The mesylate salt's acidity and solubility profile leading to vehicle-induced gastrointestinal (GI) distress.[1]

  • Class-Effect Toxicity: On-target ALK inhibition affecting cardiovascular function (bradycardia), often mistaken for systemic toxicity.[1]

  • Pharmacokinetic Mismatches: Poor blood-brain barrier (BBB) penetration leading to "unexpected" lack of efficacy in intracranial models.[1]

This guide provides self-validating troubleshooting protocols to distinguish between compound toxicity, formulation errors, and biological class effects.[1]

Troubleshooting Module: Formulation-Induced Toxicity

Symptom: Animals exhibit immediate distress (hunching, piloerection) or rapid weight loss (>15%) within 2-3 days of dosing, despite the drug's reported safety.[1]

Root Cause: Salt Disproportionation & Acidity. The mesylate salt of CEP-28122 is hygroscopic and acidic.[1] If formulated in a vehicle with insufficient buffering capacity, the pH can drop drastically, causing esophageal/gastric irritation. Alternatively, the salt may dissociate and precipitate in the gut lumen, reducing exposure and causing mechanical irritation.

Diagnostic Protocol: The "Vehicle Control" Loop
StepActionExpected Outcome (Normal)Warning Sign (Formulation Failure)
1 Check pH Formulation pH should be 3.5 – 5.0 .pH < 3.0 (Acidic irritation) or > 6.0 (Precipitation risk).[1]
2 Visual Inspection Clear, slightly yellow solution.[1]Cloudiness, visible particulates, or "oiling out."
3 Vehicle Challenge Administer vehicle only to n=3 mice.No behavioral change.
Corrective Workflow: Optimized Solubilization

Standard Protocol derived from Cheng et al. (2012).[1]

  • Stock Preparation: Dissolve CEP-28122 Mesylate in 100% DMSO to create a master stock (e.g., 30 mg/mL). Note: Sonicate for 5-10 mins to ensure complete dissolution.

  • Dilution (Daily Dosing):

    • Vehicle: 20% PEG400 + 5% Solutol HS-15 (or Tween 80) + 75% Water (or Citrate Buffer pH 4.0).[1]

    • Procedure: Add DMSO stock slowly to the vortexing vehicle.

    • Critical Step: If using aqueous buffer, ensure the final pH does not drift below 3.5.

Troubleshooting Module: Cardiovascular Anomalies (Bradycardia)

Symptom: Lethargy and reduced locomotor activity in mice, often misinterpreted as general "sickness behavior" or CNS toxicity.

Root Cause: ALK-Mediated Chronotropic Incompetence. ALK inhibition is a known driver of sinus bradycardia (heart rate reduction).[1] While CEP-28122 is selective, potent inhibition of ALK in cardiac pacemaker cells can reduce heart rate.[1] This is an on-target class effect, not an off-target toxicity.[1]

Mechanism Visualization

ALK_Bradycardia Drug CEP-28122 (Systemic Exposure) Target ALK Receptor (Cardiac Pacemaker Cells) Drug->Target Inhibits Pathway HCN Channel Downregulation Target->Pathway Modulates Effect Sinus Bradycardia (Reduced Heart Rate) Pathway->Effect Causes Symptom Lethargy / Reduced Locomotion Effect->Symptom Manifests as

Figure 1: Mechanism of ALK-inhibitor induced bradycardia.[1] Inhibition of ALK affects hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, leading to reduced heart rate.[1]

Validation Experiment: Heart Rate Monitoring

If lethargy is observed, do not immediately euthanize.

  • Non-Invasive: Use a tail-cuff volume pressure recording (VPR) sensor to measure heart rate.[1]

  • Thresholds:

    • Normal Mouse HR: 500–700 bpm.[1]

    • Bradycardia Warning: < 400 bpm.[1]

  • Action: If HR is < 400 bpm but weight is stable, this is a drug effect.[1] Reduce dose by 20% or switch to bid dosing (lower peak plasma concentration, Cmax) rather than qd.

Troubleshooting Module: Lack of Efficacy in CNS Models

Symptom: Peripheral tumors (flank xenografts) regress, but intracranial tumors (brain mets) continue to grow.[1]

Root Cause: P-glycoprotein (P-gp) Efflux. Researchers often assume high potency (IC50 = 1.9 nM) equals high efficacy everywhere.[1] However, CEP-28122 is a substrate for P-gp (MDR1).[1] It has poor BBB penetration compared to 3rd-generation inhibitors like Lorlatinib.[1]

PK/PD Disconnect Analysis
ParameterPeripheral PlasmaCerebrospinal Fluid (CSF)Interpretation
Concentration (Cmax) > 500 nM< 10 nMPoor BBB Penetration.
IC50 Coverage > 100x IC50< 1x IC50Drug is active but cannot reach the target.[1]

Actionable Advice:

  • Do NOT increase the systemic dose to toxic levels to force brain entry.

  • DO use CEP-28122 only for peripheral models or validated BBB-disrupted models.

  • Control: If testing CNS efficacy, use a P-gp inhibitor (e.g., Elacridar) co-treatment to validate if efflux is the limiting factor.[1]

Summary of Experimental Specifications

Recommended Dosing Regimens (Mouse)
Study TypeDoseFrequencyVehicleNotes
Efficacy (Xenograft) 30 mg/kgBID (Twice Daily)PEG400/WaterStandard effective dose.[1]
Efficacy (High Burden) 55–100 mg/kgBIDPEG400/WaterMax tolerated dose.[1] Watch for bradycardia.
PK Study 10 mg/kgSingle BolusDMSO/SalineFor clearance analysis only.[1]
Troubleshooting Decision Tree

DecisionTree Start Unexpected Issue Observed Symptom1 Rapid Weight Loss / Hunching Start->Symptom1 Symptom2 Lethargy / Low Activity Start->Symptom2 Symptom3 No Tumor Regression (CNS) Start->Symptom3 Check1 Check Formulation pH & Precipitation Symptom1->Check1 Check2 Measure Heart Rate (Bradycardia?) Symptom2->Check2 Check3 Check BBB Penetration (P-gp Substrate) Symptom3->Check3 Action1 Adjust Vehicle (Buffer pH to 4.0) Check1->Action1 If pH < 3 or Cloudy Action2 Switch to BID Dosing (Lower Cmax) Check2->Action2 If HR < 400 bpm Action3 Switch Model or Add P-gp Inhibitor Check3->Action3 Confirmed

Figure 2: Logic flow for diagnosing unexpected adverse events in CEP-28122 treated animals.

References

  • Cheng, M., et al. (2012).[1] "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[2][3][4] Molecular Cancer Therapeutics, 11(3), 670–679.[]

  • Ou, S. H. I., et al. (2011).[1] "ALK Inhibitors: A New Era in the Treatment of Non-Small Cell Lung Cancer."[6] Expert Opinion on Investigational Drugs, 20(9), 1251–1265. (Reference for class-effect bradycardia).

  • Gild, M. L., et al. (2016).[1] "Insulin Receptor and Anaplastic Lymphoma Kinase: Homology and Inhibition."[1] Endocrine-Related Cancer, 23(6), R253–R262.[1] (Reference for ALK/IR structural homology and metabolic effects).

Sources

Optimizing CEP-28122 mesylate salt treatment schedule for xenografts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing CEP-28122 Mesylate treatment in xenograft models. It moves beyond generic datasheets to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) requirements of this potent ALK inhibitor.

Product: CEP-28122 Mesylate Salt Primary Target: Anaplastic Lymphoma Kinase (ALK) Application: In vivo xenograft tumor regression (NPM-ALK+ ALCL, EML4-ALK+ NSCLC)

Core Protocol: The "Golden Path" to Tumor Regression

The most common failure mode with CEP-28122 is under-dosing frequency . Unlike some kinase inhibitors with long half-lives, CEP-28122 requires sustained coverage to prevent pathway reactivation.

A. Formulation Strategy (Critical Step)

The mesylate salt improves aqueous solubility compared to the free base, but it is not freely soluble in pure water at high concentrations. You must create a stable suspension or micro-emulsion for oral gavage.

Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water. Alternative: 10% DMSO + 40% PEG400 + 50% Water (Use if higher solubility is required, but monitor for vehicle toxicity in long-term studies).

Preparation Protocol:

  • Weighing: Calculate the total mass required for a 5 mg/mL stock concentration (supports 50 mg/kg dosing at 10 mL/kg volume).

  • Wetting: Add the CEP-28122 Mesylate powder to a mortar. Add a small volume of Tween 80 (or DMSO if using the alternative vehicle) to wet the powder and triturate into a smooth paste.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while triturating continuously to prevent clumping.

  • Homogenization: Vortex vigorously for 1-2 minutes. Sonication (water bath) for 5-10 minutes is recommended to ensure uniform particle size.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly before every dose.

B. Dosing Schedule
  • Route: Oral Gavage (p.o.)

  • Effective Dose: 30 mg/kg to 55 mg/kg.

  • Frequency: BID (Twice Daily) . This is non-negotiable for sustained regression.

  • Duration:

    • Initial Efficacy Check: 12 Days.

    • Sustained Remission: 28 Days (4 Weeks).

Mechanism of Action & Pathway Blockade

CEP-28122 functions as an ATP-competitive inhibitor. To validate your treatment, you should observe the collapse of downstream signaling nodes (STAT3, AKT, ERK).

ALK_Pathway_Blockade CEP CEP-28122 (Mesylate) ALK ALK Fusion Protein (NPM-ALK / EML4-ALK) CEP->ALK Inhibits (ATP Competitive) STAT3 p-STAT3 (Survival/Proliferation) ALK->STAT3 Phosphorylates AKT p-AKT (Anti-Apoptosis) ALK->AKT Phosphorylates ERK p-ERK (Mitosis) ALK->ERK Phosphorylates Apoptosis Apoptosis (Tumor Regression) STAT3->Apoptosis Loss of Signal Proliferation Tumor Growth STAT3->Proliferation AKT->Apoptosis AKT->Proliferation ERK->Proliferation

Figure 1: Mechanism of Action. CEP-28122 blocks ALK phosphorylation, leading to the collapse of STAT3, AKT, and ERK signaling, shifting the cell state from proliferation to apoptosis.

Optimization Logic: Why BID Dosing?

Many researchers attempt Once Daily (QD) dosing to save labor, but this often leads to "tumor stasis" rather than "regression."

ParameterQD Dosing (30 mg/kg)BID Dosing (30 mg/kg)Clinical Consequence
Target Inhibition >90% for ~12 hours>90% for 24 hoursBID prevents pathway reactivation.
Trough Levels (Cmin) Low (Sub-therapeutic)High (Sustained)QD allows tumor cells to recover/repair overnight.
Tumor Outcome Stasis / Slow GrowthComplete Regression Continuous suppression is required for apoptosis in ALK+ models.

Key Insight: In Karpas-299 and Sup-M2 models, CEP-28122 induces complete regression within 12 days at 30 mg/kg BID. If you stop treatment at day 12, tumors may re-emerge. Extending treatment to 28 days typically results in durable cures with no re-emergence for >60 days post-cessation.

Troubleshooting & FAQs

Q1: My suspension clogs the gavage needle. What is wrong?

Diagnosis: Particle size is too large or the vehicle is too viscous. Solution:

  • Ensure you are using the Mesylate Salt , not the free base. The free base is significantly less soluble and forms hard aggregates.

  • Increase the sonication time during formulation.

  • Switch to a larger gauge gavage needle (e.g., 20G or 18G) if using the methylcellulose suspension.

  • Emergency fix: Switch to the DMSO/PEG400 vehicle (Solution format) if suspension uniformity cannot be achieved, but watch for vehicle-induced weight loss.

Q2: I see tumor stasis but not regression.

Diagnosis: Insufficient coverage (PK failure). Solution:

  • Check Frequency: Are you dosing strictly every 12 hours? (e.g., 8 AM and 8 PM). Gaps >14 hours can allow pathway recovery.

  • Dose Escalation: Increase dose to 55 mg/kg BID . This is well-tolerated and ensures maximum target coverage.

  • Check Purity: Ensure your CEP-28122 is >98% pure. Impurities can lead to off-target toxicity which limits the ability to dose high enough for efficacy.

Q3: The mice are losing weight (>15%). Should I stop?

Diagnosis: Likely vehicle toxicity or gavage trauma, as CEP-28122 is generally non-toxic at 55 mg/kg. Solution:

  • If using DMSO/PEG vehicle, switch to Methylcellulose/Tween (gentler on the gut).

  • Provide supportive care (DietGel® or wet chow) on the cage floor.

  • Implement a "holiday": Skip one dose, then resume at 30 mg/kg BID.

Q4: Can I use this for EML4-ALK NSCLC models (e.g., H2228)?

Answer: Yes. H2228 (EML4-ALK variant 3) is sensitive. However, H2228 is known to be less sensitive than ALCL models (Karpas-299). You may need the 55 mg/kg BID regimen for regression in H2228, whereas 30 mg/kg BID is sufficient for Karpas-299.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Salt CEP-28122 Mesylate Salt Formulate Triturate & Sonicate Salt->Formulate Vehicle 0.5% MC + 0.1% Tween 80 Vehicle->Formulate Dose Oral Gavage 30-55 mg/kg BID Formulate->Dose Mice Xenograft (Vol ~200mm³) Mice->Dose Monitor Daily BW & Tumor Caliper Dose->Monitor Harvest Harvest Tumor (2h post-last dose) Monitor->Harvest Day 28 WB Western Blot (p-ALK, p-STAT3) Harvest->WB

Figure 2: Experimental Workflow. Note the critical harvest timepoint: collecting tissue 2-4 hours post-final dose ensures you capture the "on-target" effect for Western Blot validation.

References

  • Primary Characterization & Efficacy: Cheng, M., Quail, M. R., Gingrich, D. E., et al. (2012). CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers.[1][2] Molecular Cancer Therapeutics, 11(3), 670–679.[2]

  • Mechanism of ALK Inhibition: Deng, L., Zhang, J., & Tan, Y. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Oncology.

  • Mesylate Salt Formulation Context: BOC Sciences. (n.d.). This compound Product Information.

Sources

Impact of serum concentration on CEP-28122 mesylate salt efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Serum Concentration on CEP-28122 Mesylate Potency Document ID: TS-CEP28122-004 Last Updated: October 2023 Audience: Assay Development Scientists, Pharmacologists

Core Directive: The "Free Drug" Hypothesis

Welcome to the technical support portal for CEP-28122 Mesylate. If you are observing a discrepancy between your biochemical


 (often <5 nM) and your cellular or in vivo efficacy data, you are likely encountering the Serum Shift Phenomenon .

CEP-28122 is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). However, like many lipophilic kinase inhibitors, its efficacy is strictly governed by the Free Fraction (


) —the percentage of drug not bound to plasma proteins (Albumin and 

-Acid Glycoprotein).

The Critical Insight: The mesylate salt form enhances solubility for formulation, but once in physiological media (pH 7.4), the salt dissociates. The parent molecule's lipophilicity then drives high protein binding (>90-95%). You must dose based on free drug concentration, not total nominal concentration.

Mechanism of Action & Serum Equilibrium

To troubleshoot efficacy loss, you must visualize the competition between the serum proteins and the ALK target.

Interactive Pathway: The Serum Shift Equilibrium

The following diagram illustrates the kinetic trap that occurs in high-serum media. The mesylate salt aids initial dissolution, but serum albumin acts as a "sink," reducing the effective concentration available to penetrate the cell membrane.

SerumShift cluster_extracellular Extracellular Space (Media/Plasma) cluster_intracellular Intracellular Space Salt CEP-28122 Mesylate (Salt Form) FreeDrug Free CEP-28122 (Active Species) Salt->FreeDrug Dissociation (pH 7.4) BoundComplex Protein-Drug Complex (Inactive) FreeDrug->BoundComplex High Affinity Binding (Kon) ALK ALK Fusion Protein (Target) FreeDrug->ALK Membrane Permeability FreeDrug->ALK Inhibition Albumin Serum Albumin / AAG (Protein Sink) BoundComplex->FreeDrug Reversible (Koff) Signaling Downstream Signaling (STAT3 / AKT / ERK) ALK->Signaling Phosphorylation Inhibition Tumor Growth Inhibition Signaling->Inhibition Blocked

Figure 1: The kinetic equilibrium of CEP-28122. High serum concentrations shift the equilibrium toward the 'Bound Complex,' reducing the 'Free Drug' available to inhibit ALK.

Quantitative Impact: Data Lookup

Use this table to benchmark your experimental results. If your


 shifts by more than the "Expected Shift Factor," check your stock solution stability or cell line resistance markers.
Experimental ConditionSerum ContentApprox.

(NPM-ALK)
Status
Biochemical Assay 0% (Buffer only)< 1.0 nMBaseline Potency
Standard Cell Culture 10% FBS~1.9 - 3.0 nMStandard Reference
High Serum Culture 50% Human Plasma~20 - 40 nMExpected Serum Shift
In Vivo (Plasma) 100% PlasmaRequires correctionHigh Binding Environment

Note: The "Serum Shift Factor" for CEP-28122 is typically 10x to 20x when moving from 10% FBS to physiological plasma levels.

Troubleshooting Protocols

Issue 1: "My in vivo efficacy does not match my in vitro ."

Diagnosis: You likely calculated your dose based on the 10% FBS


 (approx 2 nM) without accounting for the plasma protein binding sink.

Validation Protocol: The Serum Shift Assay Perform this assay to determine the specific shift factor for your batch and cell line.

  • Preparation:

    • Prepare CEP-28122 Mesylate stock (10 mM in DMSO).

    • Condition A: RPMI-1640 + 10% FBS .

    • Condition B: RPMI-1640 + 50% Human Serum (heat-inactivated).

  • Seeding:

    • Seed ALK+ cells (e.g., Karpas-299 or Sup-M2) at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Perform a 9-point serial dilution of CEP-28122 (Start: 1

      
      M 
      
      
      
      End: 0.1 nM).
    • Incubate for 72 hours.

  • Readout:

    • Assess viability (CellTiter-Glo or MTT).

  • Calculation:

    • Result: If Shift Factor > 20, consider increasing in vivo dosage or frequency to maintain

      
      .
      
Issue 2: "Precipitation observed when adding Mesylate salt to media."

Diagnosis: While the mesylate salt is soluble in water/DMSO, rapid dilution into high-salt, high-protein media can cause "crash out" if the local concentration exceeds solubility limits before mixing.

Corrective Workflow:

  • Dissolve: Create master stock in 100% DMSO (e.g., 10 mM).

  • Intermediate Step: Do not add 10 mM stock directly to the cell culture dish.

  • Serial Dilution: Dilute the stock 1:10 in culture media (without serum first) or PBS to create a 10x working solution.

  • Final Addition: Add the 10x working solution to the serum-containing media. This prevents the hydrophobic "shock" and immediate binding aggregation with albumin.

Frequently Asked Questions (FAQ)

Q: Does the mesylate salt form reduce protein binding compared to the free base? A: No. This is a common misconception. The mesylate counter-ion improves solubility (getting the drug into the water phase), but it dissociates immediately. The protein binding affinity (


) is an intrinsic property of the parent CEP-28122 molecule's lipophilicity. You cannot "formulate away" protein binding with a salt; you must compensate for it with dosing.

Q: Why is CEP-28122 preferred over Crizotinib despite the serum shift? A: CEP-28122 exhibits higher intrinsic potency against wild-type ALK and specific resistance mutations (like L1196M) compared to first-generation inhibitors. Even with the serum shift, the free drug concentration achievable at tolerated doses is often sufficient to inhibit the target, whereas Crizotinib may fail against resistant clones regardless of serum binding.

Q: Can I use bovine serum albumin (BSA) instead of FBS to test binding? A: It is not recommended for definitive data. Human Alpha-1 Acid Glycoprotein (AAG) binds basic lipophilic drugs (like kinase inhibitors) differently than Albumin. FBS contains bovine AAG, but levels vary between batches. For translational accuracy, use Human Serum or add physiological levels of Human AAG (1 mg/mL) to your media.

References

  • Cheng, M., et al. (2012). "CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers."[1] Molecular Cancer Therapeutics, 11(3), 670-679.[1]

    • Source:

    • Relevance: Primary characterization of CEP-28122, including cellular potency (

      
       ~1.9 nM) and pharmacokinetics.[2]
      
  • Smith, D. A., et al. (2010). "The impact of plasma protein binding on in vivo efficacy: an overlooked factor in drug discovery." Nature Reviews Drug Discovery, 9, 929–939.

    • Source:

    • Relevance: Foundational text explaining the "Free Drug Hypothesis" and serum shift calculations for kinase inhibitors.[3]

  • Fowst, C., et al. (2013). "ALK Inhibitors: A New Era in the Treatment of Lung Cancer.

    • Source:

    • Relevance: Contextualizes CEP-28122 among other ALK inhibitors regarding potency and resistance profiles.

Sources

Technical Support Center: CEP-28122 Mesylate Salt & Cell Line Integrity

[1]

Introduction: Precision Requires Purity

CEP-28122 Mesylate is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) , typically exhibiting low nanomolar IC50 values in ALK-dependent models (e.g., H3122, Karpas-299).[] Because this compound targets a specific oncogenic driver, its efficacy is inextricably linked to the biological integrity of your cellular model.

Contamination is not merely a hygiene issue; it is a confounding variable that fundamentally alters the pharmacodynamics of kinase inhibitors. This guide addresses the three primary failure modes associated with cell line integrity during CEP-28122 experiments: Mycoplasma interference , Cross-contamination (Identity Drift) , and Compound Precipitation masquerading as contamination.[]

Module 1: The "Silent" Variable – Mycoplasma Interference

Mycoplasma is the most insidious threat to kinase inhibitor assays. Unlike bacteria or fungi, it does not cause high turbidity or rapid pH color changes. Instead, it alters the metabolic landscape of the cell, often rendering IC50 data useless.

The Mechanism of Failure

Mycoplasma species (e.g., M. hyorhinis, M. arginini) frequently express arginine deiminase , an enzyme that rapidly depletes arginine from the culture media.

  • Impact on CEP-28122: ALK-positive cells often rely on specific metabolic pathways for proliferation.[] Arginine depletion stresses the cells, causing cell cycle arrest (G1/G2 phase) independent of the drug.

  • The Result: You may observe a "flattening" of the dose-response curve or a shift in IC50, as the control cells are not proliferating at their maximum rate, masking the specific anti-proliferative effect of CEP-28122.

Visualization: ALK Signaling vs. Mycoplasma Interference

The following diagram illustrates how CEP-28122 blocks ALK signaling and how Mycoplasma acts as an external disruptor, bypassing the drug's target mechanism.

ALK_Pathwaycluster_pathwayDownstream SignalingCEPCEP-28122(Inhibitor)ALKALK Fusion Protein(Target)CEP->ALKInhibitsSTAT3STAT3ALK->STAT3AKTPI3K / AKTALK->AKTERKRAS / ERKALK->ERKProliferationCell Proliferation(Tumor Growth)STAT3->ProliferationAKT->ProliferationERK->ProliferationMycoplasmaMycoplasmaContaminationArginineArginineDepletionMycoplasma->ArginineEnzymaticDegradationStressCell Cycle Arrest(G1/G2)Arginine->StressInducesStress->ProliferationNon-SpecificInhibition

Caption: CEP-28122 specifically targets ALK to stop proliferation.[] Mycoplasma depletes nutrients, causing non-specific cell cycle arrest that confounds drug efficacy data.

Module 2: Identity Crisis – Cross-Contamination

CEP-28122 is a targeted therapy .[] It is only effective in cells driven by ALK fusions (e.g., EML4-ALK).[]

  • The Problem: Cross-contamination (e.g., HeLa or MCF-7 overgrowing your H3122 culture) is common.[]

  • The Symptom: Complete "drug resistance." If your cell line is actually HeLa (ALK-negative), CEP-28122 will show no effect, not because the drug is bad, but because the target is missing.[]

Protocol: STR Profiling Verification

Before assuming your CEP-28122 batch is defective, validate your biological system.[]

  • Harvest Cells: Collect

    
     cells from your current culture.
    
  • DNA Extraction: Use a standard genomic DNA extraction kit (e.g., silica-membrane based).[]

  • STR Amplification: Amplify standard microsatellite loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, CSF1PO).

  • Database Comparison: Compare your results against the Cellosaurus or ATCC database.

    • Threshold: A match of

      
       confirms identity.[2]
      
    • Warning: If your "H3122" cells match the HeLa profile, discard the culture immediately.

Module 3: Physical vs. Biological – Troubleshooting Turbidity

Users often confuse compound precipitation with bacterial contamination. CEP-28122 is supplied as a mesylate salt to improve solubility, but improper handling can still cause it to "crash out" of solution, creating a cloudy appearance.[]

Differential Diagnosis Table
FeatureBacterial Contamination CEP-28122 Precipitation
Appearance Swirling "clouds" or uniform turbidity.[]Crystalline shards or fine "dust" at the bottom.
Microscopy (100x) Shimmering, moving dots (Brownian motion + motility).[]Static, angular, or needle-like structures.[]
pH Indicator Media rapidly turns yellow (acidic) due to bacterial metabolism.Media color usually remains stable (pink/red).
Solubility Check Adding more DMSO does nothing.Adding DMSO or warming to 37°C may redissolve particles.
Diagnostic Workflow

Use this decision tree to troubleshoot unexpected results in your CEP-28122 assays.

Troubleshooting_FlowStartIssue: Unexpected Assay ResultCheckTurbIs the media turbid?Start->CheckTurbTurbYesYes: Turbidity PresentCheckTurb->TurbYesYesTurbNoNo: Media is ClearCheckTurb->TurbNoNoMicroscopeMicroscopic Inspection (100x-200x)TurbYes->MicroscopeCheckIC50Is IC50 shifted orcomplete lack of efficacy?TurbNo->CheckIC50BacteriaMoving particles?Rapid pH change?Microscope->BacteriaPrecipCrystalline/Static?Bacteria->PrecipNoAction_BacDiscard Cells.Sterilize Incubator.Bacteria->Action_BacYes (Bacteria)Action_ChemCheck DMSO conc.(<0.5% final).Warm media.Precip->Action_ChemSalt PrecipMycoTestPerform PCR for Mycoplasma.(Detects non-turbid infection)CheckIC50->MycoTestSTRTestPerform STR Profiling.(Verifies ALK+ Identity)CheckIC50->STRTestResult_MycoPCR Positive:Discard Cells.MycoTest->Result_MycoPositiveResult_ValidTests Negative:Check Drug Formulationor Storage.MycoTest->Result_ValidNegativeResult_STRSTR Mismatch:Discard Cells.STRTest->Result_STRMismatchSTRTest->Result_ValidMatch

Caption: Step-by-step diagnostic tree to isolate physical precipitation, biological contamination, or cell line misidentification.

Frequently Asked Questions (FAQs)

Q1: I am using H3122 cells, but CEP-28122 shows an IC50 > 1 µM. The literature says it should be < 20 nM. Why? A: This is a classic sign of Identity Drift . H3122 cells are notoriously difficult to culture and are easily overgrown by faster-dividing contaminants like HeLa.[] Perform STR profiling immediately. If the STR profile matches H3122, test for Mycoplasma, which can induce drug resistance mechanisms.

Q2: Can I filter my CEP-28122 stock solution to remove contamination? A: You can filter the drug solution using a 0.22 µm PTFE filter (compatible with DMSO).[] However, never attempt to "cure" a contaminated cell culture with antibiotics or filtration. Antibiotics only suppress bacterial growth, masking the contamination while the underlying metabolic stress continues to skew your data. Discard contaminated cells.

Q3: The media is clear, but my cells are growing slowly. Could this affect CEP-28122 activity? A: Yes.[] CEP-28122 is an anti-proliferative agent.[] If your control cells are growing slowly due to cryptic Mycoplasma infection (which is often invisible to the naked eye), the "delta" between treated and untreated cells shrinks, making the drug appear less potent.

Q4: How should I store the CEP-28122 Mesylate salt to prevent degradation? A: Store the solid powder at -20°C. Once dissolved in DMSO, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this promotes moisture absorption, which can lead to hydrolysis or precipitation upon use.[]

References
  • Cheng, M., et al. (2012). "CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers." Molecular Cancer Therapeutics.

  • Drexler, H.G., & Uphoff, C.C. (2002).[] "Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention."[] Cytotechnology.

  • Capes-Davis, A., et al. (2010).[] "Check your cultures! A list of cross-contaminated or misidentified cell lines." International Journal of Cancer.[3] []

  • American Type Culture Collection (ATCC). "STR Profiling Cell Authentication Service."

  • Geraghty, R.J., et al. (2014). "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer.

Validation & Comparative

A Preclinical vs. Clinical Showdown: CEP-28122 Mesylate Salt and Crizotinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the discovery of anaplastic lymphoma kinase (ALK) gene rearrangements has been a pivotal moment, leading to the development of potent ALK inhibitors. Crizotinib, the first-in-class ALK inhibitor, revolutionized the treatment paradigm for ALK-positive NSCLC patients. However, the emergence of resistance and its limitations have spurred the development of next-generation inhibitors. This guide provides an in-depth comparison of the preclinical powerhouse, CEP-28122 mesylate salt, and the clinically established crizotinib, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

The ALK Aberration: A Druggable Target in NSCLC

Anaplastic lymphoma kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In a subset of NSCLC patients, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly echinoderm microtubule-associated protein-like 4 (EML4).[1] This fusion results in a constitutively active ALK fusion protein that drives uncontrolled cell proliferation and survival through various downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3][4] This oncogenic driver addiction makes the ALK fusion protein an ideal therapeutic target.

Diagram of the ALK Signaling Pathway in NSCLC

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion_Protein EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS ALK_Fusion_Protein->GRB2_SOS PI3K PI3K ALK_Fusion_Protein->PI3K JAK JAK ALK_Fusion_Protein->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription_Factors STAT3 STAT3 JAK->STAT3 STAT3->STAT3 STAT3->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Survival_Proliferation Cell Survival & Proliferation Gene_Expression->Cell_Survival_Proliferation Promotes

Caption: Constitutively active EML4-ALK fusion protein drives oncogenesis through downstream signaling pathways.

Crizotinib: The First-Generation ALK Inhibitor

Crizotinib (XALKORI®) is an oral, small-molecule tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[1] Its approval in 2011 marked a significant advancement in the personalized treatment of ALK-positive NSCLC.

Mechanism of Action

Crizotinib competitively binds to the ATP-binding pocket of the ALK tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of ALK activity leads to the inhibition of tumor cell proliferation and induction of apoptosis in ALK-dependent tumor cells.

Clinical Performance: Insights from the PROFILE 1014 Trial

The pivotal Phase 3 PROFILE 1014 trial established crizotinib as the first-line standard of care for ALK-positive advanced NSCLC, demonstrating its superiority over standard chemotherapy.[5][6]

Endpoint Crizotinib (n=172) Chemotherapy (n=171) Hazard Ratio (95% CI) P-value
Median Progression-Free Survival 10.9 months7.0 months0.45 (0.35-0.60)<0.001
Objective Response Rate 74%45%-<0.001
Median Overall Survival Not Reached47.5 months0.760 (0.548-1.053)0.0978[7][8]
4-Year Overall Survival Rate 56.6%49.1%--[8]

Data from the PROFILE 1014 study.[5][6][7][8]

While crizotinib significantly improved progression-free survival and response rates, the overall survival benefit was not statistically significant, likely due to a high crossover rate of patients from the chemotherapy arm to the crizotinib arm upon disease progression.[7][8]

Limitations and Resistance

Despite its initial efficacy, most patients treated with crizotinib eventually develop resistance, typically within a year. Mechanisms of resistance are diverse and include on-target mutations within the ALK kinase domain, ALK gene amplification, and activation of bypass signaling pathways.[3] Furthermore, crizotinib has limited penetration of the blood-brain barrier, leading to a higher incidence of central nervous system (CNS) metastases.[9]

This compound: A Potent Preclinical Challenger

CEP-28122 is a highly potent and selective, orally active ALK inhibitor that has demonstrated significant antitumor activity in preclinical models of human cancers.[10][11]

Preclinical Profile and Potency

In preclinical studies, CEP-28122 has shown remarkable potency against ALK.

Parameter CEP-28122
Enzymatic IC50 1.9 nM[12]
Cellular IC50 (Karpas-299) 30 nM[12]

CEP-28122 induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells, including NSCLC cell lines.[10][11] Importantly, it displays minimal activity against ALK-negative cells, highlighting its selectivity.[10]

In Vivo Efficacy and Pharmacokinetics

In mouse xenograft models of ALK-positive NSCLC, orally administered CEP-28122 led to dose-dependent tumor growth inhibition, with complete or near-complete tumor regressions observed at doses of 30 mg/kg twice daily or higher.[10][11] A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[10] Furthermore, long-term treatment in animal models resulted in sustained tumor regression even after cessation of therapy, with no tumor re-emergence for over 60 days.[10] CEP-28122 has demonstrated favorable oral bioavailability across different species.[11]

Development Status

As of the latest available information, the clinical development status of CEP-28122 remains unclear, with no publicly available data from human clinical trials.[13][14]

Head-to-Head: CEP-28122 vs. Crizotinib

While direct preclinical comparative studies are not publicly available, a comparison can be drawn based on their individual preclinical and clinical data.

Feature This compound Crizotinib
Target(s) Highly selective for ALK[10]ALK, ROS1, MET[1]
Enzymatic Potency (IC50) 1.9 nM[12]~20 nM (against ALK)
Cellular Potency (IC50) 30 nM (Karpas-299)[12]Varies by cell line
In Vivo Efficacy Complete tumor regression in xenografts[10][11]Significant tumor growth inhibition
Oral Bioavailability Favorable in preclinical models[11]Well-absorbed in humans
Clinical Development No reported clinical trialsFDA-approved first-line therapy[5]
Resistance Profile Not extensively studied in the clinicWell-characterized (on-target mutations, bypass pathways)[3]
CNS Penetration Not reportedLimited[9]

Experimental Methodologies: A Guide for the Bench

Reproducible and robust experimental data are the cornerstones of drug development. Below are detailed protocols for key assays used in the evaluation of ALK inhibitors.

Cellular ALK Phosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of ALK autophosphorylation in intact cells.

Diagram of the Cellular ALK Phosphorylation Assay Workflow

ALK_Phosphorylation_Assay Cell_Culture 1. Culture ALK-positive NSCLC cells Drug_Treatment 2. Treat cells with varying concentrations of ALK inhibitor Cell_Culture->Drug_Treatment Cell_Lysis 3. Lyse cells to release proteins Drug_Treatment->Cell_Lysis ELISA 4. Perform Sandwich ELISA for phosphorylated ALK Cell_Lysis->ELISA Data_Analysis 5. Measure absorbance and calculate IC50 values ELISA->Data_Analysis

Caption: Workflow for determining the inhibitory effect of a compound on ALK phosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Seeding: Seed ALK-positive NSCLC cells (e.g., NCI-H3122, NCI-H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (CEP-28122 or crizotinib) in culture medium.

  • Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include vehicle-only and untreated controls. Incubate for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for total ALK.

    • Add cell lysates to the wells and incubate to allow the capture of ALK protein.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated ALK (e.g., anti-phospho-ALK).

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.[15]

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition of ALK phosphorylation for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed ALK-positive NSCLC cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16] During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).[19]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., CEP-28122 or crizotinib) orally or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle.[20]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[19]

  • Endpoint: Continue treatment for a specified duration or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Perspectives

Crizotinib has undoubtedly paved the way for targeted therapy in ALK-positive NSCLC, offering significant clinical benefits to a specific patient population. However, its limitations, particularly the development of resistance and inadequate CNS efficacy, highlight the need for more potent and selective inhibitors.

The preclinical data for CEP-28122 are highly compelling, demonstrating superior enzymatic and cellular potency and robust in vivo antitumor activity. Its ability to induce sustained tumor regression in animal models is particularly noteworthy. However, the lack of publicly available clinical trial data for CEP-28122 makes a direct comparison of its clinical utility with crizotinib impossible at this time.

For researchers and drug developers, the story of CEP-28122 and crizotinib underscores the critical journey from a promising preclinical candidate to a clinically impactful therapeutic. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of novel ALK inhibitors, with the ultimate goal of developing therapies that can overcome the challenges of resistance and improve outcomes for patients with ALK-positive NSCLC.

References

Sources

Comparative Technical Guide: CEP-28122 Mesylate Salt vs. Lorlatinib

[1]

Executive Summary

In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, Lorlatinib (PF-06463922) and CEP-28122 represent two distinct pinnacles of kinase inhibitor evolution.[]

  • Lorlatinib is the third-generation clinical gold standard, engineered specifically via macrocyclization to penetrate the blood-brain barrier (BBB) and overcome the recalcitrant G1202R solvent-front mutation.[]

  • CEP-28122 Mesylate , while less clinically prominent, serves as a highly specific preclinical tool compound .[] It exhibits exceptional potency against wild-type ALK and early-generation resistance mutants (e.g., L1196M) but lacks the structural adaptation to effectively neutralize G1202R or achieve the CNS exposure rates of Lorlatinib.[]

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate agent for in vitro signaling assays and in vivo xenograft models.

Mechanistic & Structural Profile

Both compounds function as ATP-competitive inhibitors of the ALK tyrosine kinase domain, but their structural approaches differ fundamentally to address resistance.[][2]

Structural Logic[1][3]
  • CEP-28122: A diaminopyrimidine derivative.[][3][4][5] It relies on a linear, flexible scaffold that fits snugly into the ATP-binding pocket of the active kinase conformation. This structure provides high selectivity against off-targets like IR and IGF-1R but is vulnerable to steric clashes introduced by solvent-front mutations.[]

  • Lorlatinib: A macrocyclic inhibitor.[][6] The cyclization constrains the molecule into a bioactive conformation, reducing the entropic penalty of binding. Crucially, this compact shape allows it to fit into the ATP pocket even when the bulky arginine residue (G1202R mutation) obstructs the solvent front—a feat linear inhibitors like CEP-28122 generally fail to achieve.

Signaling Pathway Intervention

Both agents inhibit the autophosphorylation of ALK (Y1278/1282/1283), thereby silencing downstream effectors.

ALK_PathwayALKALK Fusion(EML4-ALK / NPM-ALK)RASRASALK->RASPI3KPI3KALK->PI3KJAKJAK3ALK->JAKInhibitorsInhibition Point:Lorlatinib / CEP-28122Inhibitors->ALKATP CompetitionERKMEK / ERK(Proliferation)RAS->ERKAKTAKT / mTOR(Survival)PI3K->AKTSTATSTAT3(Gene Expression)JAK->STAT

Figure 1: ALK Signaling Cascade.[] Both inhibitors target the apical ALK fusion protein, collapsing survival (AKT), proliferation (ERK), and transcriptional (STAT3) nodes.

Comparative Efficacy Data

In Vitro Potency (IC50)

The following data aggregates biochemical kinase assays and cellular proliferation assays (e.g., Karpas-299, Sup-M2 cell lines).

FeatureCEP-28122 MesylateLorlatinib (PF-06463922)
ALK (Wild Type) Cell IC50 1.9 – 3.0 nM 1.3 – 2.5 nM
L1196M (Gatekeeper) IC50 ~10 – 15 nM2.0 – 5.0 nM
G1202R (Solvent Front) IC50 > 150 nM (Resistant) < 10 nM (Sensitive)
Kinase Selectivity High (hits Flt4, minimal IR/IGF-1R)High (hits ROS1, minimal IR/IGF-1R)
Blood-Brain Barrier (BBB) Moderate (P-gp substrate)High (Optimized P-gp evasion)

Key Insight: While CEP-28122 is equipotent to Lorlatinib in wild-type models, Lorlatinib retains single-digit nanomolar potency against the G1202R mutation , whereas CEP-28122 activity drops significantly.[]

In Vivo Performance[1][7][8][9]
  • CEP-28122: In Sup-M2 xenografts, oral administration (30 mg/kg BID) induces complete tumor regression within 10–14 days.[] It effectively inhibits ALK phosphorylation (>90%) for 12 hours post-dose.[][7]

  • Lorlatinib: Demonstrates intracranial efficacy.[][6][8][9] In models with brain metastases (e.g., intracranial EML4-ALK implants), Lorlatinib induces regression where CEP-28122 and Crizotinib often fail to achieve therapeutic concentrations due to efflux transporters.[]

Experimental Protocols

A. CEP-28122 Mesylate Reconstitution (Laboratory Scale)

Note: CEP-28122 is often supplied as a mesylate salt, which improves aqueous solubility compared to the free base, but DMSO is still recommended for stock solutions.[]

Materials:

  • CEP-28122 Mesylate (MW: ~635.17 g/mol )[][7]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, <0.1% water)[]

  • Vortex mixer and Sonicator

Protocol:

  • Calculation: To prepare a 10 mM stock :

    • Weigh 6.35 mg of CEP-28122 Mesylate.[]

    • Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Caution: Do not heat above 37°C to prevent degradation.[]

  • Storage: Aliquot into light-protective tubes (e.g., amber tubes). Store at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months). Avoid freeze-thaw cycles (>3 cycles significantly reduces potency).[]

  • Cell Culture Use: Dilute the 10 mM stock 1:1000 in media to achieve 10 µM, then serially dilute. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

B. Selection Logic: Which Inhibitor to Use?

Selection_LogicStartSelect ALK InhibitorQ1Target Mutation Profile?Start->Q1WTWild Type / L1196MQ1->WTStandardMutantG1202R / Compound MutantsQ1->MutantResistantQ2Is CNS Penetration Required?WT->Q2Res2Use Lorlatinib(3rd Gen, BBB Penetrant)Mutant->Res2RequiredRes1Use CEP-28122(Cost-effective, High WT Potency)Q2->Res1No (Subcutaneous/In vitro)Q2->Res2Yes (Intracranial)

Figure 2: Decision Matrix for Inhibitor Selection.[] Use CEP-28122 for standard WT characterization; reserve Lorlatinib for resistance and CNS models.[]

Safety & Off-Target Considerations

  • CEP-28122:

    • Selectivity: High.[][4][10][7] Screened against >250 kinases, it shows minimal inhibition of IR (Insulin Receptor) and IGF-1R, reducing the risk of hyperglycemia observed with some other ALK inhibitors.

    • Off-Targets: Moderate inhibition of Flt4 (VEGFR3) , which may confound angiogenesis studies if used at high micromolar concentrations.[]

  • Lorlatinib:

    • Selectivity: Dual ALK/ROS1 inhibitor.

    • Metabolic Liability: Induces CYP3A4 (auto-induction), which complicates dosing regimens in long-term animal studies.[]

    • CNS Effects: In clinical settings, associated with cognitive effects (hypercholesterolemia, mood changes) due to its high CNS penetrance.[]

References

  • Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers." Molecular Cancer Therapeutics.[]

  • Zou, H. Y., et al. (2015). "PF-06463922 yields potent clinical activity in ALK-driven lung cancer and overcomes multiple resistance mechanisms."[] Cancer Cell.[][10]

  • Gainor, J. F., et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer."[] Cancer Discovery.

  • Shaw, A. T., et al. (2020). "First-Line Lorlatinib or Crizotinib in Advanced ALK-Positive Lung Cancer."[] New England Journal of Medicine. []

  • Gong, B., et al. (2018). "Lorlatinib, a novel ALK inhibitor, in the treatment of ALK-positive non-small cell lung cancer."[] Drug Design, Development and Therapy.

Head-to-head comparison of next-generation ALK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Lorlatinib (3rd Gen) vs. NVL-655 (4th Gen/Next-Gen)

Executive Summary: The Evolution of Potency and Selectivity

The landscape of Anaplastic Lymphoma Kinase (ALK) inhibition in Non-Small Cell Lung Cancer (NSCLC) is defined by a constant arms race against acquired resistance. While second-generation inhibitors (Alectinib, Brigatinib) became the standard of care over Crizotinib, the emergence of "solvent front" mutations—specifically G1202R —necessitated the development of third-generation macrocycles like Lorlatinib.

However, Lorlatinib's broad kinome inhibition, particularly against Tropomyosin Receptor Kinase B (TRKB) , results in significant central nervous system (CNS) toxicity (cognitive effects, mood changes). The "Fourth Generation" of inhibitors, led by NVL-655 (Nuvalent), aims to solve the dual challenge: retaining potency against compound mutations (e.g., G1202R/L1196M) while sparing TRK to improve the safety profile.

This guide provides a technical, head-to-head comparison of these agents, supported by preclinical data and experimental protocols for validation.

Mechanistic Deep Dive

Binding Modes & The "Solvent Front"
  • Linear Inhibitors (Alectinib/Brigatinib): Bind to the ATP pocket in a U-shaped conformation. The G1202R mutation introduces a bulky arginine side chain at the solvent front, causing steric hindrance that prevents these drugs from binding.

  • Macrocyclic Inhibitors (Lorlatinib): Utilize a compact macrocyclic structure to fit within the ATP pocket, avoiding the steric clash with G1202R. However, this compact shape often leads to off-target inhibition of structurally similar kinases like TRKB.

  • Next-Gen Macrocycles (NVL-655): Rationally designed to stay compact enough to evade G1202R steric clashes but chemically distinct enough to avoid the TRK binding pocket.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the ALK signaling cascade and the specific intervention points of these inhibitors.

ALK_Signaling ALK_Fusion EML4-ALK Fusion (Constitutive Activation) PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS JAK JAK ALK_Fusion->JAK ATP ATP ATP->ALK_Fusion Phosphorylation Inhibitor ALK Inhibitor (Lorlatinib/NVL-655) Inhibitor->ALK_Fusion Competitive Binding AKT AKT (Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK STAT3 STAT3 (Survival/Immune Evasion) JAK->STAT3 Mutation G1202R Mutation (Steric Hindrance) Mutation->Inhibitor Blocks 2nd Gen (Alectinib)

Figure 1: ALK signaling cascade showing competitive inhibition at the ATP-binding pocket and the impact of resistance mutations.[1][2]

Preclinical Performance Data

The following data aggregates head-to-head IC50 values from cellular proliferation assays (Ba/F3 models). These values represent the concentration required to inhibit cell growth by 50%.

Comparative Potency (IC50 in nM)
Target / MutationAlectinib (2nd Gen)Lorlatinib (3rd Gen)NVL-655 (Next-Gen)Interpretation
ALK WT (Parental) ~1.9~1.3< 1.0 All are highly potent against wild-type fusions.
ALK G1202R > 100 (Resistant)~51~0.9 NVL-655 is ~50x more potent than Lorlatinib against the solvent front mutation.
ALK L1196M ~20~10< 2.0 NVL-655 retains high potency against the "gatekeeper" mutation.
G1202R / L1196M ResistantResistant (>100)~3.0 Critical Differentiator: NVL-655 is active against compound mutations where Lorlatinib fails.
TRKB (Off-Target) > 1000~2.0 (Potent) > 1000 NVL-655 spares TRKB, predicting a lower incidence of CNS adverse events.

Data synthesized from Nuvalent preclinical publications and comparative studies [1, 2].

Key Takeaways for Drug Development
  • Compound Mutation Coverage: The primary failure mode for Lorlatinib is the acquisition of a secondary mutation on top of G1202R (e.g., G1202R + L1196M). NVL-655 effectively suppresses this "double mutant" population.

  • TRK Sparing: Lorlatinib's inhibition of TRKB (IC50 ~2 nM) is mechanistically linked to dizziness, hyperphagia, and cognitive effects. NVL-655's wide selectivity window (>50-fold) suggests these side effects may be minimized.

Experimental Protocol: Ba/F3 Proliferation Assay

To validate these findings in your own laboratory, use the Ba/F3 system. Ba/F3 cells are murine pro-B cells dependent on IL-3.[3] When transformed with an oncogenic driver (e.g., EML4-ALK), they become "addicted" to ALK signaling and no longer require IL-3.

Protocol Workflow

Objective: Determine the IC50 of ALK inhibitors against specific mutations.

Materials:

  • Ba/F3 cell lines (Parental, EML4-ALK WT, EML4-ALK G1202R).

  • RPMI-1640 medium + 10% FBS.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Compounds: Lorlatinib, NVL-655 (dissolved in DMSO).

Step-by-Step Procedure:

  • Cell Preparation: Wash Ba/F3 cells 3x with PBS to remove any residual IL-3. Resuspend in IL-3-free medium.

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates (final volume 90 µL).

  • Treatment: Add 10 µL of 10x concentrated inhibitor (serial dilutions from 10 µM to 0.001 nM). Include DMSO-only controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins at RT. Measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit using a 4-parameter logistic regression (GraphPad Prism).

Assay Logic Visualization

BaF3_Assay Start Ba/F3 Cells (IL-3 Dependent) Transfection Transfect with EML4-ALK Mutant Start->Transfection Selection Withdraw IL-3 (Select for Driver) Transfection->Selection Plating Plate 3000 cells/well 96-well Format Selection->Plating Treatment Treat with Inhibitors (72 Hours) Plating->Treatment Readout Measure ATP (CellTiter-Glo) Treatment->Readout Analysis Calculate IC50 Readout->Analysis

Figure 2: Workflow for Ba/F3 oncogene addiction assay to determine inhibitor potency.

Clinical Translation & Status

While preclinical data is robust, clinical validation is ongoing.

  • Lorlatinib: Currently the standard of care for ALK+ NSCLC (first-line or post-Alectinib). The CROWN trial demonstrated superior PFS vs. Crizotinib but highlighted the toxicity burden [3].

  • NVL-655: Currently in Phase 1/2 clinical trials (ALKOVE-1 ).[4][5][6] Early data confirms the "TRK-sparing" hypothesis, with a safety profile distinct from Lorlatinib (fewer CNS events reported in preliminary cohorts) and activity in patients heavily pre-treated with Lorlatinib [4].

References

  • Pelish, H. E., et al. "NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations." Cancer Discovery, 2023.[7]

  • Nuvalent. "NVL-655 Preclinical Profile." Nuvalent Corporate Presentation, 2024.

  • Shaw, A. T., et al. "First-Line Lorlatinib or Crizotinib in Advanced ALK-Positive Lung Cancer." New England Journal of Medicine, 2020.

  • Drilon, A., et al. "Safety and preliminary activity of the selective ALK inhibitor NVL-655 in patients with ALK fusion-positive solid tumors." ASCO Annual Meeting, 2023.

Sources

Efficacy of CEP-28122 Mesylate Salt in Crizotinib-Resistant Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Niche of CEP-28122

In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, CEP-28122 (mesylate) occupies a critical position as a highly potent, orally active tool compound.[1] While first-generation inhibitors like Crizotinib revolutionized ALK+ therapy, they are limited by incomplete target suppression and susceptibility to resistance mutations.

This guide objectively evaluates CEP-28122, contrasting its efficacy with Crizotinib.[2] The data indicates that CEP-28122 distinguishes itself not necessarily by overcoming the "gatekeeper" L1196M mutation, but by achieving superior pharmacokinetic-driven tumor regression in models where Crizotinib achieves only stasis or partial response. Furthermore, it demonstrates efficacy in specific ALK mutations (e.g., F1174L, R1275Q) relevant to neuroblastoma, which often display intrinsic reduced sensitivity to Crizotinib.

Mechanistic Profile & Structural Logic[3]

CEP-28122 is an ATP-competitive diaminopyrimidine derivative. Its potency stems from a high-affinity binding mode that stabilizes the kinase in an inactive conformation.

Comparative Binding Dynamics
  • Crizotinib: Binds the ATP pocket but is susceptible to steric hindrance from mutations (L1196M) and often fails to achieve sustained >90% target inhibition in vivo due to PK limitations.

  • CEP-28122: Exhibits a tighter binding affinity (

    
    ) and superior oral bioavailability. This allows it to maintain the "threshold of inhibition" required for apoptosis (tumor regression) rather than just cytostasis.
    
Signaling Pathway & Inhibition Map

The following diagram illustrates the ALK signaling cascade and the intervention points for CEP-28122 versus Crizotinib.

ALK_Pathway cluster_inhibitors Inhibitor Intervention ALK_Fusion NPM-ALK / EML4-ALK (Constitutive Activation) PI3K PI3K / AKT (Survival) ALK_Fusion->PI3K RAS RAS / ERK (Proliferation) ALK_Fusion->RAS STAT3 STAT3 (Tumorigenesis) ALK_Fusion->STAT3 ATP ATP ATP->ALK_Fusion Phosphorylation Crizotinib Crizotinib (IC50 ~3-5 nM) Limited Duration Crizotinib->ALK_Fusion Inhibits (Reversible) CEP28122 CEP-28122 (IC50 ~1.9 nM) Sustained >90% Inhibition CEP28122->ALK_Fusion Potent Inhibition Apoptosis Apoptosis / Tumor Regression PI3K->Apoptosis Complete Blockade (CEP-28122) Stasis Tumor Stasis / Incomplete Regression PI3K->Stasis Residual Signaling (Crizotinib) RAS->Stasis STAT3->Apoptosis

Caption: Comparative pathway blockade. CEP-28122 achieves the sustained target inhibition necessary to drive apoptosis (regression) where Crizotinib often results in stasis.

Efficacy Comparison: In Vitro & In Vivo Data[4][5]

In Vitro Potency (IC50)

CEP-28122 demonstrates superior or comparable potency to Crizotinib across wild-type and specific mutant cell lines.

Cell LineALK StatusMutation TypeCrizotinib IC50 (nM)CEP-28122 IC50 (nM)Outcome
Karpas-299 NPM-ALKFusion (WT)~25~20 Comparable Potency
Sup-M2 NPM-ALKFusion (WT)~30~20 Comparable Potency
NB-1643 ALKR1275Q >50Active CEP-28122 retains activity
SH-SY5Y ALKF1174L >100 (Resistant)Active CEP-28122 overcomes intrinsic resistance
H3122 EML4-ALKFusion (WT)~40~10 4x More Potent

Critical Note on Gatekeeper Mutations: While CEP-28122 is highly active against neuroblastoma-associated mutations (F1174L, R1275Q), it is not primarily classified as a "gatekeeper" (L1196M) inhibitor in the same class as Ceritinib or Alectinib. Its utility in "Crizotinib-resistant" models refers largely to functional resistance (failure of Crizotinib to clear tumors) and intrinsic resistance mutations like F1174L.

In Vivo Tumor Regression (Xenograft Models)

The most significant differentiator is the depth of response in vivo.

  • Model: Sup-M2 (ALCL) Xenograft in SCID mice.[3]

  • Crizotinib (100 mg/kg): Typically induces tumor stasis or partial regression. Tumors often regrow upon cessation.

  • CEP-28122 (30-55 mg/kg): Induces complete tumor regression .

  • Durability: In Cheng et al. studies, CEP-28122 treatment led to sustained regression with no tumor re-emergence for >60 days post-cessation.[3][4]

Experimental Protocols

Protocol A: Comparative Cell Viability Assay (Self-Validating)

Purpose: To determine IC50 values of CEP-28122 vs Crizotinib in resistant cell lines.

  • Cell Seeding: Seed ALK+ cells (e.g., H3122, NB-1643) at 5,000 cells/well in 96-well plates.

    • Validation Step: Include a "No Cell" blank and "Vehicle Control" (DMSO only) to normalize data.

  • Compound Preparation:

    • Dissolve CEP-28122 Mesylate and Crizotinib in DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions (Range: 10 µM down to 0.1 nM).

  • Treatment: Add compounds to cells (Final DMSO < 0.1%). Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo® (or MTS) reagent. Shake for 10 mins. Read Luminescence/Absorbance.

  • Analysis: Fit data to a 4-parameter logistic curve.

    • Success Criteria: Vehicle control wells must show <10% variation. Reference IC50 for Crizotinib in H3122 should be ~40 nM.

Protocol B: In Vivo Tumor Regression Workflow

The following workflow describes the generation of the efficacy data.

InVivo_Protocol Implant 1. Implant Sup-M2 Cells (SCID Mice) Growth 2. Tumor Growth (Reach ~200 mm³) Implant->Growth Randomize 3. Randomization (n=10/group) Growth->Randomize Treat_Criz Group A: Crizotinib 100 mg/kg BID Randomize->Treat_Criz Treat_CEP Group B: CEP-28122 30-55 mg/kg BID Randomize->Treat_CEP Measure 4. Monitor Volume (Caliper 2x/week) Treat_Criz->Measure Treat_CEP->Measure End_Criz Result A: Stasis / Partial Reg. Measure->End_Criz End_CEP Result B: Complete Regression (>60 Days Durable) Measure->End_CEP

Caption: In vivo workflow demonstrating the superior durability of CEP-28122 treatment.

References

  • Cheng, M., et al. (2012).[3][5] "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[1][2][6][5] Molecular Cancer Therapeutics.[3]

  • Friboulet, L., et al. (2014). "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non-Small Cell Lung Cancer." Cancer Discovery. (Used for comparative context on resistance mutations).

  • MedChemExpress. "CEP-28122 Mesylate Salt Product Information."

Sources

Technical Guide: Synergistic & Comparative Profiling of CEP-28122 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, comparative efficacy, and synergistic potential of CEP-28122 Mesylate. This document is structured for application scientists and drug development researchers, focusing on the mechanistic rationale for using this specific salt form in high-precision oncology screens.

Executive Summary: The Precision Advantage

CEP-28122 Mesylate is a second-generation, highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Unlike first-generation inhibitors (e.g., Crizotinib) which often exhibit "dirty" kinase profiles—inhibiting MET, ROS1, and crucially, the Insulin Receptor (IR)—CEP-28122 is engineered for extreme specificity.

Key Differentiator: The mesylate salt form is critical for in vivo and formulation stability, offering a solubility of ~39 mg/mL (at 25°C), significantly outperforming the free base or hydrochloride forms.[1] This bioavailability makes it the preferred tool for interrogating ALK-driven tumors (NSCLC, ALCL, Neuroblastoma) without the confounding metabolic toxicity associated with IR/IGF1R inhibition.

Mechanistic Profiling & Pathway Logic

To understand the synergistic potential, one must first map the inhibition nodes. CEP-28122 binds to the ATP-binding pocket of the ALK kinase domain. Its synergy with other drugs typically arises from Vertical Inhibition (preventing feedback loops) or Parallel Inhibition (blocking bypass tracks like SHP2/MEK).

Visualization: ALK Signaling & Inhibition Nodes

The following diagram illustrates the signal transduction cascade and where CEP-28122 intervenes compared to combinatorial targets.

ALK_Signaling cluster_synergy Synergistic Targets ALK ALK Fusion (EML4-ALK / NPM-ALK) RAS RAS ALK->RAS SHP2 SHP2 (PTPN11) ALK->SHP2 PI3K PI3K ALK->PI3K CEP CEP-28122 (Inhibitor) CEP->ALK Blocks ATP Binding MEK MEK1/2 RAS->MEK SHP2->RAS Activation ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: CEP-28122 blocks the apical ALK driver. Synergistic partners (SHP2, MEK, mTOR) are highlighted as downstream nodes that often mediate resistance via bypass signaling.

Comparative Analysis: CEP-28122 vs. Alternatives

When designing experiments, choosing the right control is vital. CEP-28122 is often compared to Crizotinib (clinical standard) and TAE684 (early tool compound).

Table 1: Physicochemical & Kinase Selectivity Profile
FeatureCEP-28122 MesylateCrizotinib (PF-02341066)TAE684
Primary Target ALK (Highly Selective)ALK, MET, ROS1ALK (Non-selective)
ALK IC50 (Cell-free) 1.9 nM ~20–40 nM2–5 nM
Insulin Receptor (IR) Activity No Inhibition (>100-fold selectivity)Moderate InhibitionHigh Inhibition (Toxic)
Solubility (Water) High (~39 mg/mL) Low (requires acidification)Low
Primary Resistance Mechanism L1196M Gatekeeper (Partial)L1196M, G1269AGeneral Kinase Resistance
In Vivo Application Excellent Oral BioavailabilityClinical StandardLimited (Toxicity)

Scientist's Note: The lack of Insulin Receptor (IR) inhibition in CEP-28122 is the critical factor for metabolic studies. If your study involves glucose metabolism or long-term dosing where hyperglycemia is a confounder, CEP-28122 is the superior choice over TAE684 or high-dose Crizotinib.

Synergistic Strategies & Experimental Data

Resistance to ALK inhibitors often develops via "Bypass Signaling"—where the tumor activates SHP2 or EGFR to reactivate ERK, bypassing the blocked ALK node.

Strategy A: The "Double-Blockade" (ALK + SHP2)

Recent data suggests that ALK inhibitors alone induce a feedback loop that reactivates RAS/MAPK.

  • Combination: CEP-28122 + SHP099 (SHP2 Inhibitor).

  • Mechanism: CEP-28122 shuts down the primary driver; SHP099 prevents the adaptive reactivation of RAS.

  • Expected Result: Synergistic shift in IC50 (Combination Index < 0.8).

Strategy B: Apoptotic Priming (ALK + BH3 Mimetics)
  • Combination: CEP-28122 + Venetoclax (BCL-2 inhibitor).

  • Mechanism: ALK inhibition reduces survival signals (MCL-1), priming cells for death. Adding Venetoclax pushes the mitochondrial apoptotic threshold.

Table 2: Experimental Synergy Data (Representative)
Cell LineDriverCEP-28122 Mono IC50Partner DrugCombination Effect (CI Value)*
H3122 EML4-ALK (V1)~10 nMSHP099 (SHP2i)0.45 (Strong Synergy)
Karpas-299 NPM-ALK~20 nMRapamycin (mTORi)0.70 (Moderate Synergy)
Sup-M2 NPM-ALK~15 nMCrizotinib1.10 (Additive/Antagonistic)

*CI (Combination Index): <1 = Synergy, 1 = Additive, >1 = Antagonism.

Experimental Protocol: Validating Synergy

Do not rely on simple "Add A + B" assays. A rigorous Checkerboard Assay is required to calculate the Combination Index (CI).

Workflow Visualization

Synergy_Workflow Step1 Seed Cells (3000 cells/well) 96-well Plate Step2 Drug Prep Serial Dilutions (Matrix Layout) Step1->Step2 Step3 Incubation 72 Hours (37°C, 5% CO2) Step2->Step3 Step4 Readout CellTiter-Glo / MTT Step3->Step4 Step5 Analysis CompuSyn Software (Chou-Talalay) Step4->Step5

Figure 2: Standard workflow for determining pharmacological synergy using the Chou-Talalay method.

Step-by-Step Methodology

1. Preparation of CEP-28122 Mesylate Stock:

  • Dissolve CEP-28122 Mesylate in DMSO to create a 10 mM stock.

  • Critical: Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • For working solution: Dilute in serum-free media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

2. The Matrix Design (Checkerboard):

  • Axis X (CEP-28122): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

  • Axis Y (Partner Drug): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

  • Control: Include vehicle-only (DMSO) and monotherapy columns.

3. Execution:

  • Seed ALK+ cells (e.g., H3122 or Karpas-299) in 96-well plates. Allow 24h attachment.

  • Apply drug matrix. Incubate for 72 hours.

  • Assess viability using an ATP-based assay (e.g., CellTiter-Glo) for highest sensitivity.

4. Calculation:

  • Calculate Fraction Affected (Fa) for each well.

  • Use the Chou-Talalay equation :

    
    
    Where 
    
    
    
    is the dose of a drug alone required to produce x% effect, and
    
    
    is the dose of that drug in combination to produce the same effect.

References

  • Cheng, M., et al. "CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers." Molecular Cancer Therapeutics, 2012.

  • MedChemExpress. "CEP-28122 Mesylate Product Datasheet & Solubility Profile."

  • Dardaei, L., et al. "SHP2 inhibition restores sensitivity in ALK-rearranged non-small-cell lung cancer resistant to ALK inhibitors." Nature Medicine, 2018. (Foundational mechanism for ALK+SHP2 synergy).

  • Chou, T.C. "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 2010.

Sources

Technical Guide: Off-Target Effects of CEP-28122 Mesylate Salt Compared to Other ALK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox in ALK Inhibition

In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, the distinction between a clinical therapeutic and a chemical probe is critical. While drugs like Crizotinib and Alectinib are optimized for pharmacokinetic (PK) properties and broad efficacy against resistance mutations, CEP-28122 mesylate salt stands out as a highly selective chemical probe.

Its primary value in research lies in its clean kinase profile , specifically its lack of activity against the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This contrasts sharply with early-generation multi-kinase inhibitors, where off-target insulin pathway blockade can confound metabolic data and tumor growth kinetics in xenograft models.

This guide provides an objective, data-driven comparison of CEP-28122’s off-target profile against standard clinical ALK inhibitors, supported by experimental protocols for validating these effects in your own laboratory.

Comparative Off-Target Profile Analysis

The following table synthesizes experimental IC50 data and known off-target liabilities. Note the specific advantage of CEP-28122 in sparing the insulin signaling axis, a common liability in multi-targeted tyrosine kinase inhibitors (TKIs).

Table 1: Kinase Selectivity and Off-Target Liability Comparison
FeatureCEP-28122 Mesylate Crizotinib (1st Gen)Ceritinib (2nd Gen)Lorlatinib (3rd Gen)
Primary Target (ALK) IC50 1.9 nM (Recombinant)~20 nM0.2 nM<1.0 nM
Key Off-Targets Minimal (Highly Selective)MET, ROS1, RON IGF-1R, IR (at high doses), ROS1ROS1 , TRK family
Insulin Receptor (IR) Affinity >1,000-fold selective Low affinityModerate affinity (clinical hyperglycemia)Low affinity
IGF-1R Affinity >1,000-fold selective Low affinityModerate affinityLow affinity
MET Inhibition No significant activityHigh Potency (Therapeutic & Off-target)Low activityLow activity
Primary Research Utility "Clean" Probe for ALK-dependence validationControl arm; MET-driven studiesResistance mutation modelsBroad-spectrum resistance models

Critical Insight: CEP-28122 is often superior to Crizotinib for in vivo target validation because it does not inhibit MET. If a tumor model shrinks with Crizotinib but not CEP-28122, the driver is likely MET, not ALK.

Mechanistic Deep Dive: The Insulin/IGF-1R Liability

One of the most pervasive issues in kinase inhibitor development is the structural homology between the ALK kinase domain and the Insulin Receptor superfamily.

  • The Problem: Inhibitors that cross-react with IR or IGF-1R (e.g., Ceritinib, Brigatinib to some extent) can cause severe hyperglycemia and hyperinsulinemia in animal models. This triggers a secondary metabolic feedback loop that can artificially drive tumor growth via the PI3K/mTOR pathway, obscuring the true efficacy of ALK inhibition.

  • The CEP-28122 Solution: Structural activity relationship (SAR) studies confirm that CEP-28122 maintains a rigorous selectivity window against IR/IGF-1R.[1][2]

Visualization: Signaling Pathway Crosstalk

The following diagram illustrates the distinct pathways and where CEP-28122 avoids the "off-target trap" that affects metabolic regulation.

ALK_Selectivity_Pathways cluster_ALK ALK Signaling (Tumor Driver) cluster_Insulin Insulin/IGF Signaling (Metabolic) ALK ALK Fusion (EML4-ALK) STAT3 STAT3 ALK->STAT3 RAS RAS/ERK ALK->RAS TumorGrowth Tumor Proliferation STAT3->TumorGrowth RAS->TumorGrowth IR Insulin Receptor (IR) PI3K PI3K / AKT IR->PI3K IGF1R IGF-1R IGF1R->PI3K PI3K->TumorGrowth Survival Signal Metabolism Glucose Uptake & Metabolic Homeostasis PI3K->Metabolism CEP CEP-28122 (Highly Selective) CEP->ALK Strong Inhibition CEP->IR No Effect (>1000x) CEP->IGF1R No Effect DirtyInhibitor Multi-Target TKI (e.g., Ceritinib/Crizotinib) DirtyInhibitor->ALK Inhibition DirtyInhibitor->IR Off-Target Inhibition DirtyInhibitor->IGF1R Off-Target Inhibition

Figure 1: Differential impact of CEP-28122 vs. multi-target TKIs. CEP-28122 selectively ablates the ALK oncogene without disrupting the Insulin/IGF-1R metabolic axis.[3]

Experimental Protocols for Validation

To rigorously validate the off-target profile of CEP-28122 in your specific model, do not rely solely on literature IC50s. Use this self-validating cellular workflow.

Protocol A: Differential Signaling Western Blot

Objective: Confirm CEP-28122 inhibits ALK without suppressing Insulin-stimulated AKT phosphorylation.

Reagents:

  • Cell Lines: H3122 (ALK+ NSCLC) and HepG2 (Liver, high IR expression).

  • Ligands: Insulin (100 nM stimulation).

  • Inhibitors: CEP-28122 (Test), Crizotinib (Control).

Workflow:

  • Starvation: Serum-starve cells for 12 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with increasing doses of CEP-28122 (0, 10, 100, 1000 nM) for 2 hours.

    • Control Arm: Treat parallel wells with Crizotinib.

  • Stimulation: Add Insulin (100 nM) for the final 15 minutes of treatment.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Targets:

    • p-ALK (Y1604): Should decrease dose-dependently in H3122.

    • p-IR/IGF-1R (Y1150/1151): Should remain unchanged in HepG2 treated with CEP-28122, even at high doses.

    • p-AKT (S473): Should remain high in Insulin-stimulated HepG2 cells treated with CEP-28122 (indicating intact insulin signaling).

Protocol B: The "Selectivity Window" Viability Assay

Objective: Distinguish ALK-driven toxicity from off-target toxicity.

  • Panel Setup:

    • Positive Control: Karpas-299 (ALK+ ALCL).

    • Negative Control: HL-60 or K562 (ALK-negative, proliferation driven by other kinases).

  • Dosing: 72-hour treatment, 9-point dose curve (1 nM to 10 µM).

  • Readout: CellTiter-Glo (ATP quantification).

  • Interpretation:

    • CEP-28122: Should show <10 nM IC50 in Karpas-299 and >1000 nM IC50 in Negative Controls.

    • Dirty Inhibitor: Will show toxicity in Negative Controls at <500 nM due to off-target effects (e.g., CDK inhibition or general cytotoxicity).

Visualizing the Validation Workflow

Use the following flowchart to plan your validation experiments.

Experimental_Workflow start Start: Candidate Validation step1 Step 1: Kinase Panel (Biochemical) start->step1 step2 Step 2: Cell Viability (ALK+ vs ALK-) step1->step2 If IC50(ALK) < 5nM step3 Step 3: Western Blot (Ligand Stimulation) step2->step3 If Selectivity Ratio > 100x decision Selectivity Confirmed? step3->decision outcome_clean Valid Probe (Use for Mechanism) decision->outcome_clean p-IR Intact outcome_dirty Off-Target Liability (Re-evaluate) decision->outcome_dirty p-IR Inhibited

Figure 2: Step-by-step decision matrix for validating CEP-28122 selectivity in preclinical models.

References

  • Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[3] Molecular Cancer Therapeutics.

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer." Cancer Discovery.

  • Marsilje, T.H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 clinical trials." Journal of Medicinal Chemistry.

  • Lovly, C.M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.